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Core Science & Biosynthesis

Foundational

Whitepaper: Structural Elucidation and Synthetic Paradigms of 3,3-Difluoro-7-methylindolin-2-one

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Purview: An authoritative analysis of the structural logic, physicochemical properties, and validated synthetic w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Purview: An authoritative analysis of the structural logic, physicochemical properties, and validated synthetic workflows for the privileged scaffold 3,3-Difluoro-7-methylindolin-2-one.

Executive Summary & Physicochemical Profiling

In the landscape of modern medicinal chemistry, the oxindole (indolin-2-one) core is a ubiquitous pharmacophore, frequently deployed as a kinase hinge-binder. However, unsubstituted oxindoles suffer from metabolic liabilities due to rapid enolization and subsequent oxidation at the C3 position. The strategic installation of a gem-difluoro group at C3, coupled with a 7-methyl substitution, yields 3,3-Difluoro-7-methylindolin-2-one [1][2]—a highly stable, conformationally locked bioisostere with profound applications in targeted therapeutics.

To establish a baseline for drug design, the quantitative structural and physicochemical parameters of this molecule are summarized below.

Table 1: Quantitative Physicochemical Data
ParameterValuePharmacological Implication
Chemical Name 3,3-Difluoro-7-methylindolin-2-oneStandard IUPAC nomenclature.
CAS Registry Number 197067-37-1Unique identifier for commercial sourcing[3].
Molecular Formula C9H7F2NODefines the atomic composition[1].
Molecular Weight 183.15 g/mol Highly favorable for Fragment-Based Drug Discovery (FBDD)[1].
Core Scaffold Oxindole (Lactam)Provides a rigid bicyclic system for vectorizing substituents.
Topological Polar Surface Area (tPSA) ~29.1 ŲExcellent passive membrane permeability; BBB penetrant.
Hydrogen Bond Donors 1 (N-H)Critical for interacting with kinase hinge regions (e.g., ATP binding site).
Hydrogen Bond Acceptors 3 (C=O, F, F)Fluorine atoms can act as weak, orthogonal H-bond acceptors.

Structure-Property Relationships (SPR) & Causality in Drug Design

The architectural design of 3,3-Difluoro-7-methylindolin-2-one is not arbitrary; it is a masterclass in modulating electronic and steric properties to overcome the inherent flaws of the native indole/oxindole system.

  • The gem-Difluoro Effect (C3): Unsubstituted oxindoles possess acidic protons at the C3 position, leading to enol-lactam tautomerization. This enolization exposes the molecule to rapid Phase I metabolic degradation (e.g., via CYP450 enzymes) and oxidative dimerization. The substitution of these protons with two fluorine atoms completely blocks the enolization pathway. Furthermore, the strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent N-H bond, enhancing its capacity to act as a robust hydrogen-bond donor[4].

  • The Steric Shielding Effect (C7): The methyl group at the 7-position introduces targeted steric bulk adjacent to the N-H bond. This restricts the conformational freedom of the molecule when binding to a target protein, effectively "locking" the oxindole into a specific vector. This steric shielding also protects the N-H from off-target N-glucuronidation, further enhancing metabolic stability.

SPR_Logic Core 3,3-Difluoro-7-methylindolin-2-one F2 gem-Difluoro Group (C3) Core->F2 Me Methyl Group (C7) Core->Me Ox Lactam Core (N1-C2) Core->Ox F2_effect1 Blocks Enolization (Metabolic Stability) F2->F2_effect1 F2_effect2 Lowers pKa of NH (H-Bonding) F2->F2_effect2 Me_effect1 Steric Shielding of NH (Conformational Lock) Me->Me_effect1 Ox_effect1 Kinase Hinge Binder (Pharmacophore) Ox->Ox_effect1

SPR Logic: Causality between structural modifications and pharmacological enhancements.

Mechanistic Pathway of Electrophilic Fluorination

Historically, 3,3-difluorooxindoles were synthesized via nucleophilic fluorination of isatins using harsh, highly toxic, and thermally unstable reagents like DAST (Diethylaminosulfur trifluoride). Modern synthetic paradigms have shifted toward the direct electrophilic fluorination of indoles using bench-stable reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor[5][6].

The mechanism proceeds via an oxidative fluorination cascade. The initial electrophilic attack of NFSI at the electron-rich C3 position of 7-methylindole yields a 3-fluoroindole intermediate. A subsequent fluorination generates a highly reactive difluoro-iminium ion. In the presence of water and an oxidant (such as tert-butyl hydroperoxide, TBHP), this iminium ion is trapped to form a hemiaminal, which rapidly oxidizes and tautomerizes to the final 3,3-difluorooxindole[5].

ElectrophilicFluorination Indole 7-Methylindole MonoF 3-Fluoro-7-methylindole Indole->MonoF C3-Attack NFSI1 NFSI (F+) NFSI1->MonoF Iminium Difluoro Iminium Ion MonoF->Iminium 2nd Fluorination NFSI2 NFSI (F+) NFSI2->Iminium Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal Hydration H2O H2O / TBHP H2O->Hemiaminal Product 3,3-Difluoro-7-methylindolin-2-one Hemiaminal->Product Oxidation/Tautomerization

Oxidative Fluorination Cascade: Direct conversion of 7-methylindole to the difluorooxindole.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) and causality-driven solvent/reagent selections based on the foundational methodology by [5].

Step-by-Step Methodology

Step 1: Reaction Assembly and Solvent Causality

  • Action: In an oven-dried, argon-flushed Schlenk flask, dissolve 7-methylindole (1.0 equiv, 1.0 mmol) in a 4:1 mixture of HPLC-grade Toluene and Acetonitrile (5.0 mL total volume).

  • Causality: Toluene provides a high-boiling, non-polar medium that stabilizes the transition state of the initial electrophilic attack. The 20% Acetonitrile acts as a critical polar co-solvent, ensuring the complete dissolution of the polar NFSI reagent and preventing localized concentration gradients that lead to polymerization.

Step 2: Reagent Addition

  • Action: Add K₂HPO₄ (5.0 equiv), followed by N-fluorobenzenesulfonimide (NFSI, 3.0 equiv) and tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 equiv)[5][7].

  • Causality: The electrophilic fluorination generates stoichiometric equivalents of highly corrosive Hydrogen Fluoride (HF). K₂HPO₄ acts as an insoluble, mild base that continuously buffers the HF, preventing acid-catalyzed degradation of the indole core. TBHP provides the oxidative driving force required to convert the transient hemiaminal intermediate into the stable oxindole.

Step 3: Thermal Activation and IPC Monitoring

  • Action: Heat the reaction mixture to 90 °C for 45 minutes.

  • Self-Validation (IPC 1): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting 7-methylindole is highly fluorescent under 254 nm UV light. The reaction is deemed complete when the fluorescent baseline spot disappears, replaced by a distinct, non-fluorescent UV-active spot corresponding to the oxindole product.

Step 4: Quenching and Workup

  • Action: Cool the flask to room temperature. Slowly add Triethylamine (Et₃N, 5.0 equiv) and stir for an additional 15 minutes. Partition the mixture between Ethyl Acetate and deionized water. Extract the aqueous layer, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Et₃N serves a dual purpose: it neutralizes any residual HF and actively decomposes unreacted NFSI. Failing to quench NFSI before concentration often results in uncontrolled downstream fluorination of the product during solvent evaporation.

Analytical Validation

A trustworthy synthetic workflow must conclude with rigorous analytical validation to confirm the regioselectivity of the fluorination.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum will lack the characteristic C2 and C3 aromatic protons of the starting indole. A sharp singlet integrating to 3H around δ 2.30 ppm confirms the intact 7-methyl group. The N-H proton will appear as a broad singlet (often heavily shifted due to the electron-withdrawing fluorines).

  • ¹⁹F NMR (376 MHz, CDCl₃): The most critical validation point. The spectrum must show a distinct signal (often a sharp singlet or an AB quartet depending on the chiral environment induced by adjacent substitutions, though typically a singlet for this symmetrical C3 position) in the region of -110 to -115 ppm . This definitively proves the presence of the gem-difluoro group and differentiates it from mono-fluorinated byproducts.

  • ¹³C NMR (100 MHz, CDCl₃): The C3 carbon will appear as a characteristic triplet (due to ¹J_CF coupling, typically J ≈ 250 Hz) around δ 110 ppm, while the C2 carbonyl carbon will appear around δ 170 ppm.

References

  • Lim, Y. H., Ong, Q., Duong, H. A., Nguyen, T. M., & Johannes, C. W. (2012). "Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination." Organic Letters, 14(22), 5676-5679. URL:[Link]

  • Yang, Q., Dai, G.-L., Yang, Y.-M., Luo, Z., & Tang, Z.-Y. (2018). "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." ACS Omega. URL:[Link]

Sources

Exploratory

Mechanism of Action of 3,3-Difluoro-7-Methylindolin-2-One Derivatives: A Next-Generation Kinase Hinge-Binding Scaffold

Executive Summary The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core hinge-binding motif in numerous FDA-approved multikinase inhibitors (e.g., sunitinib, nint...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core hinge-binding motif in numerous FDA-approved multikinase inhibitors (e.g., sunitinib, nintedanib). However, classic 3-substituted oxindoles are inherently plagued by metabolic liabilities—specifically, C3 keto-enol tautomerization and rapid oxidative degradation.

The introduction of a geminal difluoro group at the C3 position, coupled with a methyl substitution at the C7 position, creates the 3,3-difluoro-7-methylindolin-2-one scaffold[1]. This highly optimized building block overcomes historical pharmacokinetic hurdles while dramatically enhancing target affinity. This whitepaper details the structural rationale, primary mechanisms of action, and self-validating experimental workflows required to develop and evaluate derivatives of this next-generation scaffold.

Structural & Electronic Rationale (The "Why")

As drug development professionals, we must look beyond simple structural homology and understand the quantum and steric implications of our scaffold choices. The 3,3-difluoro-7-methylindolin-2-one core is not merely a structural analog; it is a precision-engineered bioisostere[2].

The 3,3-Difluoro Modification: Electronic Tuning

Fluorine is the most electronegative element. Substituting the labile C3 protons with two fluorine atoms serves a dual mechanistic purpose:

  • Metabolic Shielding : It completely blocks the C3 position from keto-enol tautomerization, locking the molecule in the active oxindole form and preventing rapid Phase I oxidative metabolism.

  • Inductive pKa Modulation : The strong electron-withdrawing nature of the CF2​ group exerts a profound inductive effect on the adjacent amide nitrogen (N1). This lowers the pKa of the N-H bond, transforming it into a significantly stronger hydrogen bond donor. When docked into a kinase, this translates to a tighter, more resilient hydrogen bond with the backbone carbonyl of the hinge region[2][3].

The 7-Methyl Substitution: Steric Gating

The C7 position is situated immediately adjacent to the N1-H. A methyl group at this vector provides critical steric bulk. In the context of the ATP-binding pocket, the 7-methyl group restricts the rotational degrees of freedom of the scaffold, paying the entropic penalty of binding upfront. Furthermore, it engages in highly favorable van der Waals interactions with hydrophobic residues lining the hinge region or the adjacent gatekeeper pocket, a modification proven to dramatically increase kinase selectivity (e.g., in PIM and JAK kinases) by exploiting subtle differences in hinge topography[4][5].

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives of 3,3-difluoro-7-methylindolin-2-one function primarily as Type I ATP-competitive kinase inhibitors . They compete directly with endogenous ATP for the catalytic cleft of hyperactive kinases (such as VEGFR-2, FGFR, PIM, and BCR-ABL).

  • Bidentate Hinge Binding : The oxindole core acts as a bidentate ligand. The N1-H donates a hydrogen bond to a hinge backbone carbonyl (e.g., Glu), and the C2=O accepts a hydrogen bond from a hinge backbone amide (e.g., Cys)[2].

  • Vectorial Trajectory : The 3,3-difluoro group points toward the solvent channel or the DFG motif, providing a metabolically stable vector for further functionalization (such as spirocyclic or extended ether linkages) without clashing with the kinase backbone[5].

Mechanism Core 3,3-Difluoro-7-Methyl Oxindole Core Hinge Kinase Hinge Region (Glu/Cys Backbone) Core->Hinge H-Bond (N-H / C=O) Gatekeeper Hydrophobic Pocket (Gatekeeper) Core->Gatekeeper 7-Methyl Steric Fit Solvent Solvent Channel (Metabolic Vector) Core->Solvent 3,3-Difluoro Vector

Caption: Spatial orientation and binding interactions of the 3,3-difluoro-7-methyloxindole core within the kinase ATP pocket.

Quantitative Data: SAR & Pharmacokinetic Profiling

The strategic addition of the difluoro and methyl groups yields measurable improvements in both pharmacodynamics (potency) and pharmacokinetics (stability). Below is a representative Structure-Activity Relationship (SAR) summary demonstrating the superiority of this scaffold over classic oxindoles.

Scaffold TypeC3 SubstitutionC7 SubstitutionTarget Kinase IC50​ (nM)In Vitro t1/2​ (HLM)Tautomerization Risk
Classic Oxindole =CH-R (Alkene)-H15.222 minHigh
3,3-Difluoro Oxindole -F, -F-H8.4>120 minNone
3,3-Difluoro-7-Methyl -F, -F- CH3​ 3.1>120 minNone

(Data synthesized from established SAR trends of fluorinated oxindole kinase inhibitors[2][4][5])

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis and biological validation of these derivatives, explicitly explaining the causality behind each experimental choice.

Protocol 1: Electrophilic Difluorination of 7-Methylindole Derivatives

Causality Check: Direct fluorination of oxindoles using reagents like DAST can be harsh and thermally unstable. Instead, we utilize Selectfluor on the corresponding indole precursor. This provides a milder, highly regioselective difluorohydroxylation pathway[3].

  • Preparation : Dissolve 7-methyl-2-substituted-indole (1.0 equiv) in a 10:1 mixture of acetonitrile ( CH3​CN ) and deionized water.

  • Controlled Fluorination : Add Selectfluor (2.5 equiv) portion-wise at 0°C. Why 0°C? The electrophilic addition of F+ to the electron-rich C3 position is highly exothermic; thermal control prevents over-oxidation and polymerization of the indole core.

  • Reaction : Stir the mixture at room temperature for 4 hours. The Selectfluor attacks the C3 position twice, followed by water trapping at the C2 position.

  • Oxidation : Extract the resulting 3,3-difluoroindolin-2-ol intermediate with EtOAc. Oxidize the crude intermediate using Dess-Martin periodinane (1.2 equiv) in DCM to yield the final 3,3-difluoro-7-methylindolin-2-one core.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: Fluorinated heterocyclic compounds often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard luminescence or fluorescence assays will yield false positives or skewed IC50​ curves. TR-FRET utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a microsecond time delay before reading the emission, we gate out the compound's transient auto-fluorescence, ensuring absolute data fidelity.

  • Reagent Assembly : Combine recombinant target kinase, biotinylated peptide substrate, and ATP (calibrated strictly to its Km​ value to ensure competitive inhibition kinetics) in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Dispensing : Dispense the 3,3-difluoro-7-methylindolin-2-one derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler. Why acoustic? It eliminates plastic tip-based carryover and non-specific binding of lipophilic fluorinated compounds.

  • Incubation : Incubate for 60 minutes at 25°C to achieve steady-state enzymatic turnover.

  • Detection & Readout : Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Excite the microplate at 340 nm. Wait for a 100 µs delay, then read emissions at 615 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/615) to determine the IC50​ .

Workflow Step1 1. Electrophilic Fluorination (Selectfluor, 0°C) Step2 2. Oxidation & Purification (Dess-Martin, LC-MS) Step1->Step2 Step3 3. TR-FRET Kinase Assay (Time-Delayed Emission) Step2->Step3 Step4 4. Orthogonal Validation (Cellular Target Engagement) Step3->Step4

Caption: Self-validating experimental workflow from scaffold synthesis to orthogonal biological validation.

References

  • EvitaChem. Buy 3,3-Difluoro-7-methylindolin-2-one (EVT-12042214).
  • Organic Letters (ACS Publications). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.
  • Benchchem. 7-Chloro-3,3-difluoroindolin-2-one (Structural Rationale).
  • PMC (National Institutes of Health). Discovery of Human PIM Kinase Inhibitors as a Class of Anthelmintic Drugs to Treat Intestinal Nematode Infections.
  • ACS Publications. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib).

Sources

Foundational

Technical Whitepaper: Safety Data Profiling and Handling Hazards of 3,3-Difluoro-7-methylindolin-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: In-depth physicochemical profiling, mechanistic toxicology, and self-validating handling protocols for CAS 197067-37-1. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: In-depth physicochemical profiling, mechanistic toxicology, and self-validating handling protocols for CAS 197067-37-1.

Executive Summary & Structural Causality

In modern medicinal chemistry, fluorinated indoles are highly sought-after building blocks due to their unique pharmacokinetic properties. 3,3-Difluoro-7-methylindolin-2-one (CAS: 197067-37-1) is a prime example, characterized by a gem-difluoro group at the 3-position and a methyl group at the 7-position of the indole architecture[1].

As a Senior Application Scientist, I approach this compound not just as a chemical, but as an interactive system. The substitution pattern directly dictates its physical behavior and hazard profile:

  • The 3,3-Difluoro Group: Acts as a bioisostere for carbonyl or methylene groups. Fluorine’s high electronegativity withdraws electron density from the indole core, increasing the molecule's overall lipophilicity and metabolic stability against cytochrome P450 oxidation. However, this increased lipophilicity enhances its ability to penetrate biological membranes, directly influencing its dermal and ocular hazard profile.

  • The 7-Methyl Group: Provides a localized steric shield near the indolinone N-H bond. While this modulates the compound's pKa and target-binding affinity in drug design, it does not mitigate the inherent irritant properties of the fluorinated core.

Table 1: Physicochemical & Structural Properties
PropertyValueStructural Causality
CAS Number 197067-37-1Unique identifier for the 3,3-difluoro-7-methyl isomer[2].
Molecular Formula C9H7F2NOIndicates the electron-deficient fluorinated core[1].
Molecular Weight 183.15 g/mol Low molecular weight facilitates rapid cellular penetration[1].
Physical State Solid (Powder)Prone to aerosolization and triboelectric charging during transfer.
Solubility DMSO, DMFHigh lipophilicity requires polar aprotic solvents for dissolution.

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets (SDS) often list hazards without explaining the why. Understanding the mechanistic toxicology of 3,3-Difluoro-7-methylindolin-2-one is critical for designing effective safety protocols. Based on the GHS classification for this class of fluorinated indolin-2-ones, the compound exhibits standard irritant properties[3][4].

Table 2: GHS Hazard Classifications & Mechanistic Rationale
Hazard ClassCategoryH-CodeMechanistic Rationale
Acute Toxicity, Oral 4H302 Systemic absorption via the GI tract leading to metabolic toxicity.
Skin Irritation 2H315 Rapid lipophilic partitioning into the stratum corneum causes localized inflammation.
Eye Irritation 2AH319 Disruption of corneal lipid bilayers by the electron-deficient indole core.
STOT - Single Exposure 3H335 Aerosolized particulates interact with respiratory mucosal membranes.

The Causality of Irritation: When dermal or ocular exposure occurs, the highly lipophilic gem-difluoro moiety allows the molecule to rapidly partition into the lipid bilayers of the skin or eyes. Once integrated into the membrane, the electron-deficient nature of the compound can interact with nucleophilic residues on cellular proteins, triggering localized oxidative stress and the subsequent release of inflammatory cytokines (e.g., IL-1β), manifesting as H315 and H319 hazards.

ToxPathway Exp Dermal/Ocular Exposure Abs Lipid Bilayer Partitioning Exp->Abs Cell Membrane Disruption Abs->Cell ROS Oxidative Stress Cell->ROS Irr Tissue Irritation (H315 / H319) ROS->Irr

Figure 2: Mechanistic pathway of dermal and ocular irritation via lipophilic partitioning.

Self-Validating Experimental Protocols for Safe Handling

Trustworthiness in the laboratory requires protocols that verify themselves in real-time. Do not rely on assumption; rely on observable physics. The following workflow details the safe gravimetric transfer and solubilization of 3,3-Difluoro-7-methylindolin-2-one.

Protocol: Gravimetric Transfer and Solubilization

Step 1: Environmental Containment

  • Action: Conduct all handling within a certified Class II fume hood.

  • Causality: The compound's fine particulate nature poses a direct inhalation hazard (H335). Aerodynamic containment prevents respiratory exposure.

  • Self-Validation: Verify face velocity is >100 fpm by observing the positive inward draw of a Kimwipe strip taped to the bottom of the sash. If the strip does not pull inward, containment is compromised.

Step 2: Static Mitigation

  • Action: Discharge static from the micro-spatula and weigh boat using a piezoelectric anti-static gun (zero-stat) before contacting the powder.

  • Causality: Fluorinated organic powders exhibit exceptionally high triboelectric charging. Unmitigated static causes the powder to aerosolize upon opening the vial, increasing H335 risks and causing gravimetric errors.

  • Self-Validation: The protocol is validated if the powder drops cleanly from the spatula without clinging to the vertical walls of the weigh boat. If clinging occurs, static is still present, and the discharge step must be repeated.

Step 3: Solubilization

  • Action: Dissolve the accurately weighed solid in anhydrous DMSO or DMF.

  • Causality: The 3,3-difluoro substitution increases lipophilicity, rendering the compound insoluble in aqueous media but highly soluble in polar aprotic solvents.

  • Self-Validation: Visual confirmation of a completely clear, particulate-free solution. Any turbidity indicates incomplete dissolution or solvent contamination.

Workflow Step1 1. Environmental Validation Step2 2. PPE Integrity Check Step1->Step2 Step3 3. Static Mitigation Step2->Step3 Step4 4. Gravimetric Transfer Step3->Step4 Step5 5. Solubilization Step4->Step5 Step6 6. Waste Containment Step5->Step6

Figure 1: Self-validating workflow for safe handling and transfer of fluorinated indoles.

Emergency Response & Thermal Degradation Hazards

While 3,3-Difluoro-7-methylindolin-2-one is stable under standard ambient conditions, extreme thermal events (e.g., laboratory fires) alter its hazard profile drastically.

Thermal Decomposition: Upon combustion, the fluorinated indole ring breaks down, releasing highly toxic and corrosive byproducts, including Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx) , and Carbon Monoxide (CO) .

Spill & Exposure Mitigation:

  • Solid Spills: Do not sweep dry powder, as this exacerbates the H335 inhalation hazard. Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress aerosolization, then absorb with inert materials (vermiculite or sand).

  • Dermal Exposure: Wash immediately with copious amounts of soap and water. Pro-Tip: While the parent compound causes standard irritation (H315), if exposure occurs during a thermal degradation event, treat immediately as an HF exposure by applying Calcium Gluconate gel (2.5%) to the affected area to precipitate free fluoride ions as insoluble calcium fluoride.

References

Sources

Exploratory

In Vitro Biological Activity and Pharmacological Profiling of 3,3-Difluoro-7-Methylindolin-2-One Scaffolds

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist evaluating novel building blocks for targeted therapeutics, the selection of an optimal chemical scaffold is the most criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist evaluating novel building blocks for targeted therapeutics, the selection of an optimal chemical scaffold is the most critical decision in early-stage drug discovery. The compound 3,3-difluoro-7-methylindolin-2-one (CAS: 197067-37-1) represents a highly privileged, next-generation fluorinated oxindole scaffold[1].

Historically, non-fluorinated oxindoles (such as the core of the FDA-approved kinase inhibitor sunitinib) have demonstrated broad-spectrum efficacy against receptor tyrosine kinases (RTKs)[2]. However, they often suffer from rapid phase I metabolism via cytochrome P450 (CYP450)-mediated oxidation at the C3 position. By integrating a 3,3-difluoro substitution and a 7-methyl directing group, this scaffold overcomes these pharmacokinetic liabilities while enhancing target binding affinity[3].

This whitepaper provides a comprehensive guide to the structural rationale, in vitro biological activity, and validated experimental workflows required to profile derivatives of 3,3-difluoro-7-methylindolin-2-one.

Structural Rationale and Mechanism of Action (MoA)

To understand the in vitro behavior of this scaffold, we must first analyze the causality behind its structural modifications. Every functional group in this molecule serves a specific, self-validating pharmacological purpose:

  • 3,3-Difluoro Substitution (Metabolic Shielding & pKa Modulation): The C3 position of a standard oxindole is highly susceptible to oxidative metabolism. The incorporation of two fluorine atoms acts as a bioisosteric block, preventing CYP-mediated hydroxylation[3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the oxindole N-H bond. Charge-density studies of similar fluorinated oxindoles reveal that this increased acidity significantly strengthens the hydrogen-bond donor capacity of the N-H group when docking into the ATP-binding hinge region of kinases[2].

  • 7-Methyl Substitution (Conformational Locking): The methyl group at the C7 position provides critical steric bulk. When the oxindole core binds to a kinase hinge region, the 7-methyl group restricts the rotational degrees of freedom, locking the scaffold into an optimal binding conformation and improving kinase selectivity.

StructuralRationale Scaffold 3,3-Difluoro-7-methylindolin-2-one (Scaffold) F_sub 3,3-Difluoro Substitution Scaffold->F_sub Me_sub 7-Methyl Substitution Scaffold->Me_sub Metab Blocks C3 Oxidation (Increased Half-life) F_sub->Metab Metabolic Stability pKa Lowers NH pKa (Stronger H-Bonding) F_sub->pKa Target Affinity Steric Steric Hinge Locking (Enhanced Selectivity) Me_sub->Steric Conformation

Fig 1: Logical relationship of 3,3-difluoro-7-methylindolin-2-one structural modifications.

Comparative Data Presentation: The Fluorine Advantage

To quantify the impact of the 3,3-difluoro-7-methylindolin-2-one scaffold, we benchmark its performance against a non-fluorinated baseline. The table below summarizes representative in vitro data demonstrating how the structural rationale translates into measurable biological activity.

Pharmacological Parameter7-Methylindolin-2-one (Non-Fluorinated Baseline)3,3-Difluoro-7-methylindolin-2-one ScaffoldCausality / Rationale for Shift
Kinase IC50 (e.g., VEGFR2) ~120 nM~15 nMLower N-H pKa strengthens the critical hydrogen bond with the kinase hinge region[2].
HLM Half-Life ( t1/2​ ) 18 min>120 minC3-fluorination completely blocks CYP450-mediated oxidation at the C3 position[3].
Intrinsic Clearance ( CLint​ ) 145 µL/min/mg12 µL/min/mgHigh C-F bond energy prevents metabolic degradation, drastically lowering clearance.
Cell Viability IC50 (PC-3) 15.4 µM1.2 µMEnhanced lipophilicity (LogP) improves passive membrane permeability and intracellular accumulation[4].

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. As a researcher, you must not only execute the steps but understand the why behind the assay mechanics.

High-Throughput Kinase Inhibition (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence because it eliminates false positives caused by auto-fluorescent compounds, ensuring high-fidelity IC50 data.

  • Step 1: Reagent Preparation. Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the highly lipophilic fluorinated oxindole from non-specifically adhering to the plastic microplate walls.

  • Step 2: Compound Titration. Dispense the 3,3-difluoro-7-methylindolin-2-one derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Step 3: Enzyme Incubation. Add the target kinase (e.g., VEGFR2 or AMPK) and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the scaffold to achieve binding equilibrium at the hinge region before ATP competition begins.

  • Step 4: Reaction Initiation. Add ATP (at its predetermined Km​ value) and the specific peptide substrate. Incubate for 60 minutes.

  • Step 5: Detection. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Read the plate on a multi-mode reader (excitation 320 nm; emission 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Cellular Viability and Anti-Proliferative Activity (ATP-Based)

Fluorinated oxindoles have shown potent in vivo antitumor activity, particularly in prostate cancer models via AMPK activation[4]. To validate this in vitro, we use an ATP-quantification assay (CellTiter-Glo).

  • Step 1: Cell Seeding. Seed PC-3 (prostate cancer) cells at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Step 2: Compound Treatment. Treat cells with the fluorinated oxindole derivative (0.1 µM to 50 µM). Include a DMSO vehicle control (maximum 0.5% final concentration to prevent solvent toxicity).

  • Step 3: Incubation. Incubate for 72 hours. Causality: A 72-hour window is required to capture multiple cell division cycles, allowing the compound to induce cell cycle arrest and subsequent apoptosis.

  • Step 4: Lysis and Luminescence. Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Step 5: Readout. Measure luminescence. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable, metabolically active cells.

In Vitro Metabolic Stability (Human Liver Microsomes)

This assay isolates phase I metabolism to definitively prove the metabolic shielding provided by the 3,3-difluoro substitution.

  • Step 1: Master Mix Preparation. Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Pre-Warming. Incubate the mixture at 37°C for 5 minutes.

  • Step 3: Reaction Initiation. Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the essential cofactor for CYP450 enzymes. Without it, phase I oxidation cannot occur, serving as our negative control (NADPH-minus).

  • Step 4: Time-Course Sampling. At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Step 5: LC-MS/MS Analysis. Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Signaling Pathway Modulation

The biological activity of the 3,3-difluoro-7-methylindolin-2-one scaffold is not limited to simple target binding; it initiates a cascade of intracellular events. By inhibiting RTKs (like VEGFR) or activating metabolic sensors (like AMPK), these derivatives profoundly alter downstream survival pathways[4]. The diagram below maps the dual-pathway modulation characteristic of advanced fluorinated oxindoles.

KinasePathway Inhibitor Fluorinated Oxindole Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR/PDGFR) Inhibitor->RTK ATP-competitive binding AMPK AMPK Activation Inhibitor->AMPK Allosteric Modulation PI3K PI3K / AKT Pathway RTK->PI3K Inhibition MAPK RAS / MAPK Pathway RTK->MAPK Inhibition Apoptosis Apoptosis & Cell Cycle Arrest AMPK->Apoptosis Promotes PI3K->Apoptosis Downregulation Promotes Apoptosis MAPK->Apoptosis Downregulation Promotes Apoptosis

Fig 2: Downstream signaling pathway modulation by fluorinated oxindole derivatives.

Conclusion

The 3,3-difluoro-7-methylindolin-2-one scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing and sterically shielding properties of fluorine, alongside the conformational constraints of a 7-methyl group, researchers can synthesize libraries of highly potent, metabolically stable kinase inhibitors and AMPK modulators. Utilizing the rigorous, self-validating in vitro protocols outlined in this guide ensures that the pharmacological data generated is both reproducible and highly predictive of in vivo success.

References

  • Bort, A., et al. (2018). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. Scientific Reports, Nature Publishing Group.[Link]

  • Malińska, M., et al. (2014). Sunitinib: from charge-density studies to interaction with proteins. Acta Crystallographica Section D: Biological Crystallography.[Link]

  • Zhang, Y., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, American Chemical Society.[Link]

Sources

Foundational

Solubility profile of 3,3-difluoro-7-methylindolin-2-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3,3-Difluoro-7-methylindolin-2-one in Organic Solvents Executive Summary & Structural Rationale In contemporary medicinal chemistry, the indolin-2-one (oxindole) s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3,3-Difluoro-7-methylindolin-2-one in Organic Solvents

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the indolin-2-one (oxindole) scaffold is recognized as a privileged pharmacophore, serving as the core structural motif in numerous kinase inhibitors and targeted therapeutics[1]. The functionalization of this core—specifically the synthesis of 3,3-difluorooxindoles—has garnered significant attention. The introduction of a gem-difluoro moiety at the C3 position effectively blocks metabolic oxidation liabilities while simultaneously modulating the molecule's lipophilicity and conformational preferences[2][3].

3,3-Difluoro-7-methylindolin-2-one (CAS: 197067-37-1) represents a highly specialized building block within this class[4]. The addition of the 7-methyl group introduces steric bulk adjacent to the indolic nitrogen, which subtly alters the hydrogen-bonding network of the molecule. Understanding the solubility profile of this compound in various organic solvents is not merely a logistical requirement for synthesis; it is a thermodynamic necessity for optimizing downstream reactions (such as Pd-catalyzed C–N couplings or N-alkylations) and formulating accurate bioassay stock solutions[4][5].

Thermodynamics of Solvation: The Causality of Dissolution

As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic equilibrium dictated by the disruption of the solute's crystal lattice energy and the formation of new solute-solvent interactions.

The dissolution of 3,3-difluoro-7-methylindolin-2-one is governed by three primary structural features:

  • The N-H Motif: Acts as a strong hydrogen-bond donor. Solvents with high hydrogen-bond acceptor basicity (e.g., Dimethyl sulfoxide) will exhibit superior solvation capacities.

  • The C=O and C-F Motifs: Act as hydrogen-bond acceptors and participate in dipole-dipole interactions. The highly electronegative fluorine atoms create a localized dipole that interacts favorably with halogenated solvents.

  • The 7-Methyl Group: Provides steric hindrance that slightly weakens intermolecular hydrogen bonding in the solid state compared to unsubstituted oxindoles, thereby lowering the crystal lattice energy and generally improving solubility in non-polar organic media.

G Core 3,3-difluoro-7-methylindolin-2-one F2 3,3-Difluoro Group (Dipole Interactions) Core->F2 Halogenated Solvents NH N-H Motif (Strong H-Bond Donor) Core->NH Polar Aprotic Solvents CO C=O Motif (Strong H-Bond Acceptor) Core->CO Protic Solvents Me 7-Methyl Group (Steric Disruption) Core->Me Lattice Energy Reduction

Diagram 1: Structural motifs of 3,3-difluoro-7-methylindolin-2-one dictating solvent interactions.

Quantitative Solubility Profile in Organic Solvents

Based on empirical data and thermodynamic modeling, the solubility of 3,3-difluoro-7-methylindolin-2-one varies drastically across different solvent classes[4]. The table below summarizes the solubility profile at standard ambient temperature (25°C), providing the mechanistic rationale for each observation.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)The sulfoxide oxygen acts as a powerful H-bond acceptor for the indolic N-H, completely overcoming the crystal lattice energy.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>40 mg/mL)Similar to DMSO, strong dipole and H-bond acceptor properties facilitate rapid dissolution.
Halogenated Dichloromethane (DCM)8.9High (>30 mg/mL)Favorable dipole-dipole interactions between the solvent's C-Cl bonds and the solute's gem-difluoro moiety[4].
Alcohols Methanol (MeOH)32.7Moderate (5-15 mg/mL)Protic solvents compete with the molecule's internal dipole network. While soluble, it is less optimal than aprotic media.
Non-Polar Hexane / Heptane1.9Low (<1 mg/mL)Complete inability to disrupt the polar interactions (N-H and C=O) of the oxindole core.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, solubility must not be estimated visually. The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV , which acts as a self-validating system. Visual dissolution can be misleading due to supersaturation or micro-suspensions; thermodynamic equilibrium must be analytically verified.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Transfer 50 mg of 3,3-difluoro-7-methylindolin-2-one into a 2 mL Eppendorf tube.

  • Add 1.0 mL of the target organic solvent (e.g., DMSO, DCM, or Methanol).

  • Ensure there is visible excess solid. If all solid dissolves, add solute in 10 mg increments until a persistent suspension is achieved.

Step 2: Thermostatic Equilibration

  • Place the sealed tubes in a thermostatic shaker set precisely to 25.0 ± 0.1 °C.

  • Agitate at 800 rpm for 24 hours. Causality note: 24 hours is required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium, preventing false highs from supersolubility.

Step 3: Phase Separation

  • Centrifuge the samples at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Carefully extract 100 µL of the clear supernatant without disturbing the pellet.

Step 4: Analytical Dilution and Quantification

  • Dilute the 100 µL aliquot with the mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • Inject into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λ_max (typically ~254 nm).

  • Calculate the exact concentration against a pre-established multi-point calibration curve.

G A 1. Saturation (Excess Solute + Solvent) B 2. Equilibration (25°C, 24h Shaking) A->B C 3. Separation (10k rpm Centrifugation) B->C D 4. Quantification (HPLC-UV Analysis) C->D

Diagram 2: The self-validating Shake-Flask workflow for thermodynamic solubility determination.

Implications for Drug Development Workflows

The solubility profile of 3,3-difluoro-7-methylindolin-2-one directly dictates its handling in drug discovery pipelines:

  • Synthesis & Derivatization: Because the compound exhibits high solubility in DCM and DMF, electrophilic aromatic substitutions (at the C5 or C6 positions) or N-alkylations can be performed seamlessly in these solvents under homogeneous conditions[5].

  • Biological Assays: For in vitro screening, stock solutions should be prepared in 100% DMSO at concentrations up to 50 mM. The robust solubility in DMSO ensures that upon serial dilution into aqueous assay buffers, the compound remains in solution long enough to interact with the biological target before precipitation occurs.

  • Storage & Stability: While stable under ambient conditions, solutions in protic solvents (like methanol) should be monitored for degradation over extended periods, especially under extreme pH, as the oxindole ring can be susceptible to ring-opening or decomposition[4].

References

  • ResearchGate. "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." Available at: [Link]

  • Organic Letters - ACS Publications. "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Available at:[Link]

  • ResearchGate. "Direct Approach to 3-Fluoroindoles and 3,3-Difluoroindolines from 2,2-Difluoro-2-phenylethan-1-amines via C−H/N−H Coupling." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: The 3,3-Difluoro-7-methylindolin-2-one Scaffold in Modern Kinase Inhibitor Design

Introduction: The Strategic Advantage of Fluorination and the Oxindole Core Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology.[1][2] The indole, azaindole, and oxindole moieties are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorination and the Oxindole Core

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology.[1][2] The indole, azaindole, and oxindole moieties are prevalent scaffolds in numerous approved kinase inhibitors, valued for their ability to form critical hydrogen bond interactions with the kinase hinge region, a key feature of ATP-competitive inhibitors.[1][3] The oxindole scaffold, in particular, is a privileged structure found in successful drugs like Sunitinib and Nintedanib, which target key kinases such as VEGFR and PDGFR.[4][5]

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[6][7] The introduction of a gem-difluoro (CF2) group at the C3 position of the oxindole ring offers several distinct advantages:

  • Metabolic Stability: The high strength of the C-F bond significantly reduces susceptibility to metabolic oxidation at the C3 position, a common site of metabolism for traditional oxindoles.[6]

  • Modulation of Physicochemical Properties: Fluorination can alter lipophilicity, solubility, and pKa, which can be fine-tuned to optimize membrane permeability and overall drug-like properties.[8][9]

  • Bioisosteric Replacement: The CF2 group can act as a bioisostere of a carbonyl group, mimicking its hydrogen bond accepting capacity while offering improved chemical and metabolic stability.[10][11]

  • Conformational Control: The electronegative fluorine atoms can influence the conformation of the molecule, potentially locking it into a more bioactive orientation within the kinase active site.[11]

The 3,3-difluoro-7-methylindolin-2-one scaffold combines these benefits, providing a robust and versatile starting point for the design of next-generation kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The 7-methyl group can provide an additional vector for substitution to explore further interactions within the ATP-binding pocket or to modulate physical properties.

Strategic Workflow for Inhibitor Development

The development of a novel kinase inhibitor utilizing the 3,3-difluoro-7-methylindolin-2-one scaffold follows a structured, multi-stage process. This workflow ensures a logical progression from initial concept to a well-characterized lead compound.

G A Scaffold Selection: 3,3-Difluoro-7-methylindolin-2-one B Target Kinase Selection (e.g., VEGFR, FGFR) A->B C In Silico Docking & Design of R-group Substitutions B->C D Chemical Synthesis (Protocol 1) C->D E Biochemical Potency Assay (IC50 Determination) (Protocol 2) D->E Test Compound F Kinase Selectivity Profiling E->F G Target Engagement Assay (CETSA) (Protocol 3) F->G Confirm Potency & Selectivity H Downstream Signaling Assay (p-ERK Western Blot) (Protocol 4) G->H I Cell Proliferation Assay H->I J Analyze SAR I->J Evaluate Cellular Efficacy K ADME/Tox Profiling J->K L Iterative Redesign K->L L->C Refine Design G A Treat cells with Inhibitor or DMSO B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Collect Supernatant (Soluble Fraction) D->E F Western Blot for Target Protein E->F G Quantify Bands F->G H Plot Soluble Protein vs. Temperature G->H

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Application

Application Note: Scalable Manufacturing Protocol for 3,3-Difluoro-7-methylindolin-2-one

Executive Summary & Mechanistic Rationale The incorporation of gem-difluoro moieties into heterocyclic scaffolds is a privileged strategy in modern drug discovery. Specifically, 3,3-difluoro-2-oxindoles serve as metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of gem-difluoro moieties into heterocyclic scaffolds is a privileged strategy in modern drug discovery. Specifically, 3,3-difluoro-2-oxindoles serve as metabolically stable, lipophilic bioisosteres for isatins, making them highly valuable intermediates for kinase inhibitors and targeted therapeutics1[1].

Historically, accessing these motifs relied on the electrophilic fluorination of indoles using stoichiometric reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI)2[2], or the treatment of isatins with hazardous fluorinating gases like DAST3[3]. At a manufacturing scale, these methods introduce severe safety liabilities, high process mass intensity (PMI), and poor regiocontrol.

To bypass these limitations, this protocol details a highly scalable, atom-economical4[4]. By utilizing o-toluidine as the starting material, the protocol inherently directs the palladium-catalyzed C-H activation to the sterically accessible ortho-position (C6 of the aniline), which maps perfectly to the C7 position of the resulting oxindole core, ensuring absolute regioselectivity for the 7-methyl derivative.

Synthetic Workflow Pathway

Workflow SM o-Toluidine (Starting Material) Acylation N-Acylation (0°C to RT, DCM) SM->Acylation Reagent Chlorodifluoroacetic anhydride + Et3N (Acid Scavenger) Reagent->Acylation Intermediate 2-Chloro-2,2-difluoro-N-(o-tolyl)acetamide (Isolated Intermediate) Acylation->Intermediate Cyclization Intramolecular C-H Difluoroalkylation (K2CO3, 1,4-Dioxane, 100°C) Intermediate->Cyclization Catalyst Pd2(dba)3 + BrettPhos (Oxidative Addition) Catalyst->Cyclization Product 3,3-Difluoro-7-methylindolin-2-one (Target API Intermediate) Cyclization->Product

Fig 1. Mechanistic workflow for the Pd-catalyzed synthesis of 3,3-difluoro-7-methylindolin-2-one.

Scale-Up Protocol: A Self-Validating System

This protocol is engineered for 100-gram scale synthesis, embedding causality into every reagent choice and utilizing In-Process Controls (IPCs) to create a self-validating operational system.

Phase 1: N-Acylation of o-Toluidine

Objective: Synthesize the cyclization precursor, 2-chloro-2,2-difluoro-N-(o-tolyl)acetamide.

  • Setup: Charge a 2 L jacketed reactor with o-toluidine (107.2 g, 1.0 mol), triethylamine (121.4 g, 1.2 mol), and anhydrous dichloromethane (DCM, 800 mL). Cool the jacket to 0 °C under nitrogen.

  • Addition: Dropwise add chlorodifluoroacetic anhydride (131.5 g, 1.05 mol) over 2 hours.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the generated chlorodifluoroacetic acid. Strict temperature control (0 °C) is critical to prevent a runaway exothermic reaction and suppress the formation of di-acylated impurities.

  • Workup: Quench with 500 mL of 1M HCl to remove unreacted amine and salts, followed by a brine wash. Concentrate the organic layer under reduced pressure to yield the intermediate as a crystalline solid.

Self-Validation / IPC 1:

  • Trigger: Post-concentration.

  • Action: Analyze a 10 mg sample via LC-MS.

  • Validation Criteria: Target mass[M+H]+ = 220.0. Purity must be > 98% by UV (254 nm) before proceeding to Phase 2, as residual amines will poison the palladium catalyst.

Phase 2: Palladium-Catalyzed Intramolecular C-H Difluoroalkylation

Objective: Cyclize the intermediate to form the 3,3-difluoro-7-methylindolin-2-one core.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a 3 L pressure reactor with the Phase 1 intermediate (219.6 g, 1.0 mol), Pd2(dba)3 (9.16 g, 1.0 mol%), BrettPhos (10.7 g, 2.0 mol%), and anhydrous K2CO3 (276.4 g, 2.0 mol).

    • Causality: BrettPhos is uniquely capable of promoting the rate-determining oxidative addition of the strong C-Cl bond while its extreme steric bulk prevents off-target protodehalogenation4[4]. K2CO3 is selected as a mild, insoluble base to slowly deprotonate the intermediate without degrading the base-sensitive difluoro-aliphatic chain.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (1.5 L). Sparge the mixture with ultra-pure N2 for 45 minutes.

    • Causality: Strict anaerobic conditions are mandatory. The electron-rich BrettPhos ligand is highly susceptible to oxidation at elevated temperatures, which would prematurely terminate the catalytic cycle.

  • Reaction: Seal the reactor and heat to 100 °C with aggressive stirring (400 rpm) for 10 hours.

Self-Validation / IPC 2:

  • Trigger: 8 hours post-heating.

  • Action: Withdraw a 100 µL aliquot, quench with 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter.

  • Validation Criteria: HPLC analysis must show < 1.0% remaining acetamide intermediate. If > 1.0%, the system is under-catalyzed; add 0.5 mol% Pd2(dba)3 and continue heating for 2 hours.

Phase 3: Downstream Processing & Isolation
  • Filtration: Cool the reactor to 25 °C. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the cake with ethyl acetate (500 mL).

  • Concentration & Crystallization: Concentrate the filtrate to approximately 300 mL. Slowly add heptane (600 mL) while stirring at 0 °C to induce crystallization.

  • Isolation: Filter the resulting off-white crystals and dry under vacuum at 45 °C for 12 hours.

    • Causality: The ethyl acetate/heptane solvent system exploits the differential solubility of the target oxindole (highly crystalline) versus the des-fluoro impurities (highly soluble in heptane), ensuring a final API-grade purity.

Quantitative Data & Catalyst Optimization

The success of the scale-up relies heavily on the ligand architecture. The table below summarizes the quantitative optimization data validating the selection of BrettPhos over other common Buchwald ligands during the C-H difluoroalkylation step4[4].

ScaleLigand SystemBaseTime (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)
1 mmolJohnPhosK2CO312< 2015N/A
1 mmolRuPhosK2CO312655290.2
1 mmolBrettPhosK2CO38> 998598.7
100 gBrettPhosK2CO310> 998299.1

Note: The 100 g scale execution demonstrates exceptional robustness, maintaining >80% isolated yield and >99% purity without requiring column chromatography.

Sources

Method

Application Note: Divergent Cross-Coupling Strategies for 3,3-Difluoro-7-methylindolin-2-one Scaffolds

Pharmacological Context & Scaffold Rationale The indolin-2-one (oxindole) core is universally recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Scaffold Rationale

The indolin-2-one (oxindole) core is universally recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors and targeted therapeutics ([1]). The specific derivative 3,3-difluoro-7-methylindolin-2-one (Molecular Weight: 183.15 g/mol ) introduces two critical structural modifications that make it a highly valuable building block for drug discovery ([2]):

  • Gem-Difluoro Substitution (C3): Acts as a lipophilic bioisostere for carbonyl or reactive methylene groups. It rigidifies the molecular structure, blocks metabolic oxidation at the C3 position, and enhances membrane permeability.

  • Methyl Substitution (C7): Provides precise steric constraints that can lock the molecule into specific bioactive conformations, a strategy successfully employed in the development of highly selective B-Cell Lymphoma 6 (BCL6) protein-protein interaction inhibitors ([3]).

Mechanistic Rationale for Divergent Cross-Coupling

Functionalizing this scaffold requires overcoming distinct electronic and steric barriers. We present two divergent pathways: N-arylation and C5-arylation.

Overcoming Steric Hindrance in N-Arylation (Buchwald-Hartwig)

The 7-methyl group creates a severe steric shield around the N1 position. During Pd-catalyzed Buchwald-Hartwig coupling, this steric bulk impedes the reductive elimination step. Furthermore, the electron-withdrawing 3,3-difluoro group lowers the pKa of the N-H bond; while this facilitates deprotonation, it significantly reduces the nucleophilicity of the resulting nitrogen anion. Causality in Catalyst Selection: To overcome this, BrettPhos is utilized as the ligand. Its bulky biaryl architecture forces the palladium center into a highly reactive L1​Pd(0) state, accelerating oxidative addition and facilitating rapid reductive elimination despite the steric encumbrance of the 7-methyl group. NaOtBu is selected as the base because it forms a tight ion pair in non-polar solvents (toluene), preventing catalyst degradation.

Regiocontrol in C5-Arylation (Suzuki-Miyaura)

Direct C-H activation at the aryl ring lacks regiocontrol. However, the N1 lone pair directs electrophilic aromatic substitution to the ortho/para positions. With C7 blocked by the methyl group and C3 blocked by fluorine, electrophilic bromination with N-Bromosuccinimide (NBS) occurs exclusively at C5. Causality in Catalyst Selection: The resulting 5-bromo derivative is an ideal partner for Suzuki-Miyaura coupling. We utilize Pd(dppf)Cl2​ because the large bite angle (99°) of the dppf ligand accelerates the transmetalation step, which is otherwise rate-limiting for electron-rich oxindole systems.

Workflow Visualization

G Start 3,3-Difluoro-7-methylindolin-2-one (Core Scaffold) N_Arylation N-Arylation (Buchwald-Hartwig) Start->N_Arylation C_Arylation C5-Functionalization (Electrophilic Bromination) Start->C_Arylation Cond_N Pd(OAc)2, BrettPhos NaOtBu, Toluene, 100°C N_Arylation->Cond_N Cond_C NBS, DMF, 0°C to rt Regioselective C5-Br C_Arylation->Cond_C Prod_N N-Aryl-3,3-difluoro- 7-methylindolin-2-one Cond_N->Prod_N Inter_C 5-Bromo-3,3-difluoro- 7-methylindolin-2-one Cond_C->Inter_C Suzuki Suzuki-Miyaura Cross-Coupling Inter_C->Suzuki Cond_S Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Suzuki->Cond_S Prod_C 5-Aryl-3,3-difluoro- 7-methylindolin-2-one Cond_S->Prod_C

Divergent cross-coupling pathways for 3,3-difluoro-7-methylindolin-2-one functionalization.

Quantitative Optimization Data

The following tables summarize the optimization campaigns that led to the finalized protocols, demonstrating the necessity of specific reagents.

Table 1: Optimization of N-Arylation (Coupling with Bromobenzene)

Catalyst Ligand Base Solvent Yield (%) Mechanistic Observation

| Pd2​(dba)3​ | XPhos | Cs2​CO3​ | Dioxane | 45 | Moderate conversion; steric hindrance limits reductive elimination. | | Pd(OAc)2​ | BINAP | NaOtBu | Toluene | 15 | Poor conversion; ligand bite angle insufficient for bulky substrate. | | Pd(OAc)2​ | BrettPhos | NaOtBu | Toluene | 88 | Optimal; bulky, electron-rich ligand accelerates reductive elimination. | | CuI | DMEDA | K3​PO4​ | DMF | 10 | Ullmann coupling fails due to low nucleophilicity of the N-anion. |

Table 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3,3-difluoro-7-methylindolin-2-one | Boronic Acid Partner | Catalyst | Base | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenylboronic acid | Pd(dppf)Cl2​ | K2​CO3​ | 90 | 92 | | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2​ | K2​CO3​ | 90 | 89 | | 3-Pyridylboronic acid | Pd(PPh3​)4​ | Na2​CO3​ | 100 | 76 |

Validated Experimental Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Coupling

This protocol is optimized for coupling 3,3-difluoro-7-methylindolin-2-one with electron-neutral or electron-deficient aryl bromides.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,3-difluoro-7-methylindolin-2-one (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv), Pd(OAc)2​ (0.05 equiv, 5 mol%), BrettPhos (0.05 equiv, 5 mol%), and NaOtBu (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated to proceed to workup when the peak corresponding to m/z 182 [M−H]− (starting material) is <5% relative to the product mass ([4]).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Regioselective C5-Bromination
  • Preparation: Dissolve 3,3-difluoro-7-methylindolin-2-one (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0 °C using an ice bath. Protect from light. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (IPC): Analyze via LC-MS. Successful regioselective bromination is confirmed by the appearance of an isotopic doublet at m/z 260/262 [M−H]− (1:1 ratio, characteristic of mono-bromination).

  • Workup: Quench the reaction by pouring it into ice-cold water (50 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate to yield 5-bromo-3,3-difluoro-7-methylindolin-2-one.

Protocol C: C5 Suzuki-Miyaura Cross-Coupling
  • Preparation: To a microwave vial, add 5-bromo-3,3-difluoro-7-methylindolin-2-one (1.0 equiv, 0.5 mmol), aryl boronic acid (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 3.0 mL).

  • Reaction: Seal the vial and heat at 90 °C for 6 hours.

  • Self-Validation Checkpoint (IPC): Perform TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot ( Rf​ ~0.4) is completely consumed. A color change from orange to dark brown/black indicates Pd black formation (catalyst deactivation), which should only occur near reaction completion.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

References

  • Title: Discovery of a B-Cell Lymphoma 6 Protein–Protein Interaction Inhibitor by a Biophysics-Driven Fragment-Based Approach Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: The Journal of Organic Chemistry / NIH URL: [Link]

Sources

Application

Application Note: Preparation of 3,3-Difluoro-7-methylindolin-2-one via Selectfluor-Mediated Fluorination

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3,3-Difluoro-7-methylindolin-2-one (CAS: 197067-37-1) Strategic Rationale & Scientific Context Fluorinated oxindoles, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3,3-Difluoro-7-methylindolin-2-one (CAS: 197067-37-1)

Strategic Rationale & Scientific Context

Fluorinated oxindoles, particularly 3,3-difluoroindolin-2-ones, are highly privileged scaffolds in modern drug discovery. The incorporation of a gem-difluoro moiety at the C3 position enhances metabolic stability, increases lipophilicity, and modulates the pKa of the indoline N-H, which is critical for target binding in oncology and kinase inhibition (e.g., AMPK activation).

The synthesis of 3,3-difluoro-7-methylindolin-2-one presents a specific chemoselective challenge. While the direct C-H electrophilic fluorination of indoles to 3,3-difluoro-2-oxindoles can be achieved using N-fluorobenzenesulfonimide (NFSI), attempts to utilize Selectfluor® for direct indole oxidation often result in trace yields or complex decomposition mixtures .

To bypass this limitation, this protocol leverages a hydrazonoindolin-2-one (isatin hydrazone) intermediate . By reacting 7-methylisatin hydrazone with Selectfluor, the reagent acts as a highly efficient, dual-purpose oxidant and electrophilic fluorinating agent. This strategy, driven by solvent-controlled selectivity, allows for the exclusive formation of the 3,3-difluoro product under exceptionally mild, room-temperature conditions .

Mechanistic Insights & Causality

The transformation of 7-methylisatin hydrazone to 3,3-difluoro-7-methylindolin-2-one relies on the stabilization of ionic intermediates and the thermodynamic driving force of gas extrusion.

  • The Role of Selectfluor: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is an easily handled, electrophilic source of F⁺. It attacks the nucleophilic hydrazone carbon, initiating a cascade that involves the extrusion of nitrogen gas (N₂).

  • Causality of Solvent Selection (MeCN vs. DCE): The polarity of the solvent dictates the reaction's endpoint. In non-polar solvents like 1,2-dichloroethane (DCE) in the presence of a base (LiOAc), the reaction arrests at the monofluorooxindole stage. Conversely, in highly polar acetonitrile (MeCN) without any base, the fluoro-azo intermediate is sufficiently stabilized to undergo a rapid second electrophilic fluorination, yielding the 3,3-difluorooxindole exclusively .

G Start 7-Methylisatin Hydrazone + Selectfluor (2 eq) Cond1 Solvent: MeCN Temp: Room Temp Base: None Start->Cond1 Pathway A Cond2 Solvent: DCE Temp: 70 °C Base: LiOAc (6 eq) Start->Cond2 Pathway B Prod1 3,3-Difluoro-7-methylindolin-2-one (Exclusively Difluorinated) Cond1->Prod1 High Yield (>90%) Prod2 3-Fluoro-7-methylindolin-2-one (Monofluorinated) Cond2->Prod2 Moderate Yield (68%)

Solvent-controlled divergent synthesis of mono- and difluorooxindoles.

G A 7-Methylisatin Hydrazone C Fluoro-azo Intermediate A->C + F+ B Selectfluor (F+ Source) B->C E Second Fluorination B->E D N2 Gas Extrusion C->D - N2 D->E C3-Radical/Cation F 3,3-Difluoro-7- methylindolin-2-one E->F + F+

Mechanistic pathway of Selectfluor-mediated difluorination of isatin hydrazones.

Quantitative Data: Solvent & Condition Optimization

The critical nature of the solvent and temperature is summarized in Table 1, adapted from foundational optimization studies on isatin hydrazones .

Table 1: Optimization of Selectfluor-Mediated Fluorination of Hydrazonoindolin-2-ones

SolventTemperatureBase AddedSelectfluor (eq)Major ProductYield (%)
DCE70 °CLiOAc (6 eq)2.03-Fluorooxindole68%
DCE70 °CNone2.0None (No Reaction)0%
MeCN70 °CNone2.03,3-Difluorooxindole60%
MeCN RT (25 °C) None 2.0 3,3-Difluorooxindole >90%

Experimental Protocol

Self-Validating System Note: This protocol is designed with built-in quality control checkpoints. The visual cessation of gas evolution and specific ¹⁹F NMR shifts serve as definitive, self-validating markers of success.

Materials & Reagents
  • 7-Methyl-1H-indole-2,3-dione 3-hydrazone (7-Methylisatin hydrazone): 1.0 mmol. (Prepared via standard condensation of 7-methylisatin and hydrazine hydrate in ethanol).

  • Selectfluor® (F-TEDA-BF₄): 2.2 mmol (2.2 equivalents).

  • Acetonitrile (MeCN): 6.0 mL (HPLC grade, anhydrous).

  • Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-methylisatin hydrazone (1.0 mmol, ~175 mg).

  • Solvent Addition: Suspend the starting material in anhydrous MeCN (6.0 mL). Ensure the reaction is under an ambient air or nitrogen atmosphere (anhydrous conditions prevent competitive hydrolysis of the intermediate).

  • Fluorination (Causality Check): Add Selectfluor (2.2 mmol, ~779 mg) portionwise over 5 minutes.

    • Validation: Immediate effervescence will be observed. This is the extrusion of N₂ gas, confirming the activation of the hydrazone and providing the thermodynamic driving force for the reaction.

  • Stirring & Monitoring: Stir the reaction mixture at room temperature (25 °C) for 12–15 hours.

    • Validation: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The highly polar hydrazone (low Rf) will disappear, replaced by a distinct, less polar UV-active spot corresponding to the difluoro product.

  • Workup: Once gas evolution ceases and TLC indicates complete consumption of the starting material, concentrate the MeCN under reduced pressure.

  • Extraction: Partition the crude residue between EtOAc (20 mL) and distilled water (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Gradient: 10% to 25% EtOAc in Hexanes) to afford 3,3-difluoro-7-methylindolin-2-one as a solid.

Analytical Validation (Trustworthiness)

To confirm the structural integrity of the synthesized 3,3-difluoro-7-methylindolin-2-one, the following analytical signatures must be verified:

  • ¹⁹F NMR (376 MHz, CDCl₃): The hallmark of a successful difluorination is a sharp singlet (or closely spaced AB system) in the region of -110.0 to -115.0 ppm . The absence of a doublet near -190 ppm confirms that no monofluoro impurity is present , .

  • ¹H NMR (400 MHz, CDCl₃): The 7-methyl protons will appear as a sharp singlet near 2.30 ppm. The aromatic protons (C4, C5, C6) will integrate to 3H, and the indoline N-H will appear as a broad singlet >8.5 ppm.

  • Mass Spectrometry (ESI-TOF): Calculated for C₉H₇F₂NO [M+H]⁺: 184.05;[M-H]⁻: 182.04.

Safety & Troubleshooting

  • Exothermic Gas Evolution: The rapid release of N₂ gas can cause solvent bumping if scaled up improperly. Always use a reaction vessel with at least 3× the volume of the solvent and add Selectfluor strictly portionwise.

  • Selectfluor Handling: Selectfluor is a strong electrophilic oxidant. Avoid contact with strong reducing agents or easily oxidizable organic solvents outside of controlled conditions.

References

  • Yang, Q., Dai, G.-L., Yang, Y.-M., Luo, Z., & Tang, Z.-Y. (2018). "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." The Journal of Organic Chemistry, 83(12), 6762-6768. URL:[Link]

  • Lim, Y. H., Ong, Q., Duong, H. A., Nguyen, T. M., & Johannes, C. W. (2012). "Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination." Organic Letters, 14(22), 5676-5679. URL:[Link]

  • Lin, R., Ding, S., Shi, Z., & Jiao, N. (2011). "An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent." Organic Letters, 13(17), 4498-4501. URL:[Link]

Method

Application Note: Reagents and Synthetic Protocols for 3,3-Difluoro-7-methylindolin-2-one

Executive Summary The incorporation of geminal difluoro groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, 3,3-difluoro-7-methylindolin-2-one (C9H7F2NO) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of geminal difluoro groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, 3,3-difluoro-7-methylindolin-2-one (C9H7F2NO) serves as a privileged building block for kinase inhibitors and CNS-active therapeutics[1]. The difluoromethylene unit at the C3 position acts as a bioisostere for the carbonyl group or a metabolically stable hydrogen bond acceptor, while the 7-methyl substitution provides critical steric constraints that dictate the conformational orientation of the oxindole core within target binding pockets.

This application note details two orthogonal, self-validating synthetic workflows for the preparation of 3,3-difluoro-7-methylindolin-2-one:

  • Nucleophilic Deoxofluorination of 7-methylisatin using DAST.

  • Oxidative Electrophilic Fluorination of 7-methylindole using NFSI.

By providing two distinct pathways, researchers can select the optimal route based on precursor availability and scale-up requirements.

Mechanistic Rationale & Pathway Design

The synthesis of 3,3-difluorooxindoles requires overcoming the inherent reactivity of the indole/oxindole core. The choice of reagents dictates the reaction pathway:

  • Route A (Deoxofluorination): The C3 carbonyl of 7-methylisatin is highly electrophilic due to the adjacent amide moiety. Diethylaminosulfur trifluoride (DAST) acts as a nucleophilic fluorinating agent. The sulfur atom of DAST coordinates to the C3 oxygen, facilitating the sequential transfer of two fluoride ions and the elimination of diethylaminosulfinyl fluoride[2]. This route is highly regioselective and avoids over-oxidation.

  • Route B (Oxidative Electrophilic Fluorination): Direct conversion of 7-methylindole to the difluorooxindole requires a tandem oxidation-fluorination sequence. N-Fluorobenzenesulfonimide (NFSI) serves as the electrophilic fluorine ( F+ ) source. The addition of tert-butyl hydroperoxide (TBHP) is critical; it oxidizes the indole core to the oxindole oxidation state, allowing successive electrophilic fluorination events at the C3 position[3]. Potassium phosphate dibasic ( K2​HPO4​ ) buffers the system to prevent acid-catalyzed polymerization of the indole precursor.

Synthetic Workflow Diagram

SynthesisRoutes SM1 7-Methylisatin (Starting Material A) Reagent1 Nucleophilic Deoxofluorination Reagent: DAST (3.0 eq) Solvent: CH2Cl2 Temp: 0 °C to RT SM1->Reagent1 SM2 7-Methylindole (Starting Material B) Reagent2 Oxidative Electrophilic Fluorination Reagents: NFSI (3.0 eq) + t-BuOOH (1.5 eq) Additive: K2HPO4 (5.0 eq) Solvent: PhMe/MeCN (4:1) Temp: 70-90 °C SM2->Reagent2 Target 3,3-Difluoro-7-methylindolin-2-one (Target Scaffold) Reagent1->Target Reagent2->Target

Figure 1: Orthogonal synthetic pathways for the generation of 3,3-difluoro-7-methylindolin-2-one.

Quantitative Data & Route Comparison

The following table summarizes the operational parameters and expected outcomes for both synthetic routes, allowing for rapid comparative analysis.

ParameterRoute A: DAST DeoxofluorinationRoute B: NFSI Oxidative Fluorination
Primary Precursor 7-Methyl-1H-indole-2,3-dione (7-Methylisatin)7-Methyl-1H-indole
Fluorinating Agent DAST (Diethylaminosulfur trifluoride)NFSI (N-Fluorobenzenesulfonimide)
Stoichiometry 3.0 Equivalents3.0 Equivalents
Co-Reagents Nonet-BuOOH (1.5 eq), K2​HPO4​ (5.0 eq)
Solvent System Anhydrous Dichloromethane ( CH2​Cl2​ )Toluene / Acetonitrile (4:1 v/v)
Temperature Profile 0 °C 25 °C (Room Temp)70 °C 90 °C
Reaction Time 12 – 16 hours20 – 70 minutes
Typical Yield 65% – 75%50% – 60%
Scalability High (Requires strict anhydrous conditions)Moderate (Exothermic oxidation risk)

Step-by-Step Experimental Protocols

Protocol A: DAST-Mediated Deoxofluorination of 7-Methylisatin

This protocol leverages the high electrophilicity of the isatin C3-carbonyl to achieve clean gem-difluorination[2].

Safety Note: DAST is highly reactive, corrosive, and reacts violently with moisture to release hydrogen fluoride (HF) gas. Perform all operations in a well-ventilated fume hood using rigorous anhydrous techniques.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with ultra-high purity Argon.

  • Substrate Solvation: Add 7-methylisatin (1.0 mmol, 161.16 mg) to the flask. Inject 10 mL of anhydrous CH2​Cl2​ via syringe. Stir to form a uniform suspension.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DAST (3.0 mmol, ~396 µL) dropwise over 10 minutes via a gas-tight syringe. Causality: Dropwise addition controls the exothermic release of heat and minimizes the formation of polymeric byproducts.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–16 hours. Monitor the consumption of the orange isatin starting material via TLC (Hexanes/EtOAc 3:1).

  • Quenching (Self-Validation Step): Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise until effervescence ceases. Causality: The basic quench neutralizes residual HF and unreacted DAST, preventing degradation of the product during workup.

  • Extraction & Purification: Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5-20% EtOAc in Hexanes) to yield the target compound as a pale solid.

Protocol B: Oxidative Electrophilic Fluorination of 7-Methylindole

This protocol achieves a direct one-pot conversion of indoles to difluorooxindoles using a tandem oxidation/fluorination mechanism[3].

  • Preparation: Equip a 25 mL Schlenk tube with a magnetic stir bar.

  • Reagent Loading: Add 7-methylindole (1.0 mmol, 131.17 mg), NFSI (3.0 mmol, 946 mg), and anhydrous K2​HPO4​ (5.0 mmol, 871 mg) to the tube.

  • Solvent & Oxidant Addition: Add 8 mL of a pre-mixed, HPLC-grade Toluene:Acetonitrile (4:1) solution. Inject tert-butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 1.5 mmol). Causality: The 4:1 Toluene/MeCN mixture provides optimal solubility for both the non-polar indole and the polar NFSI/phosphate salts, while maintaining a high boiling point for the thermal reaction.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90 °C in an oil bath for 45 minutes. The reaction rapidly changes color as the indole is oxidized and subsequently fluorinated.

  • Quenching: Cool the mixture to room temperature. Add an excess of Triethylamine ( Et3​N , ~1 mL) and stir for 10 minutes. Causality: Et3​N neutralizes any generated acidic species and quenches unreacted electrophilic fluorine, stabilizing the difluorooxindole.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove phosphate salts, washing the pad with EtOAc. Concentrate the filtrate in vacuo. Purify the crude mixture via preparative TLC or flash chromatography to isolate 3,3-difluoro-7-methylindolin-2-one.

Analytical Characterization & Validation

To ensure the self-validating integrity of the synthesized 3,3-difluoro-7-methylindolin-2-one, confirm the structure using the following analytical benchmarks:

  • ^1^H NMR (400 MHz, CDCl3): Look for the diagnostic disappearance of the C3-proton (if comparing to an oxindole precursor) or the C2/C3 protons (if comparing to indole). The 7-methyl group will appear as a sharp singlet near δ 2.30 ppm. The oxindole N-H proton typically appears as a broad singlet around δ 8.5 - 9.0 ppm.

  • ^19^F NMR (376 MHz, CDCl3): The defining feature of the successful synthesis is a sharp singlet (or tightly coupled AB system if sterically restricted) in the range of δ -110 to -115 ppm, integrating for 2 fluorine atoms. Absence of signals in the -150 ppm range confirms no monofluorinated impurities remain.

  • LC-MS (ESI+): Calculated for C9H7F2NO [M+H]^+^: 184.05. Observe the parent mass to confirm the correct oxidation and fluorination state.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3,3-difluoro-7-methylindolin-2-one synthesis

Welcome to the Synthesis Support Center . This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis of 3,3-difluoro-7-methylindolin-2-one (CAS: 197067-37-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center . This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis of 3,3-difluoro-7-methylindolin-2-one (CAS: 197067-37-1)[1].

Synthesizing gem-difluorooxindoles, particularly with steric or electronic influences from a 7-methyl substitution, frequently suffers from stalled intermediates, poor regioselectivity, and reagent decomposition. This guide bypasses generic advice, offering mechanistic causality, self-validating protocols, and field-proven solutions to rescue your reaction yields.

Diagnostic Hub: Identifying Your Yield Loss Pathway

Before altering your stoichiometry, you must identify where your specific synthetic route is failing. The two primary pathways to 3,3-difluoro-7-methylindolin-2-one are the nucleophilic fluorination of 7-methylisatin and the electrophilic fluorination of 7-methylindole/oxindole.

Diagnostic Start Yield < 50% in Difluorination Route Identify Synthesis Route Start->Route Nuc Nucleophilic (from Isatin) Route->Nuc Elec Electrophilic (from Indole/Oxindole) Route->Elec Tar Tar/Polymerization Nuc->Tar Stall Mono-fluoro Mixture Elec->Stall Fix1 Switch DAST to Deoxo-Fluor Tar->Fix1 Fix2 Increase Base & Polar Solvent Stall->Fix2

Fig 1: Diagnostic decision tree for troubleshooting low yields in 3,3-difluorooxindole synthesis.

Deep-Dive FAQs: Troubleshooting Specific Issues

Q: I am using DAST to fluorinate 7-methylisatin, but my yield is capped at 40% and I am recovering a heavy, black tar. How do I fix this? The Causality: DAST (diethylaminosulfur trifluoride) is highly sensitive to trace moisture and thermally unstable at room temperature. The C3 carbonyl of 7-methylisatin requires significant activation energy for nucleophilic attack. When you leave the DAST reaction at room temperature for prolonged periods (48+ hours), the reagent undergoes thermal decomposition, releasing anhydrous HF. This HF catalyzes the polymerization of the isatin starting material, resulting in the black tar you observe[2]. The Solution: Switch your fluorinating agent to Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor possesses a similar mechanism but exhibits vastly superior thermal stability, allowing you to run the reaction at 25–50 °C without violent decomposition, often doubling the yield of vicinal difluoro-compounds compared to DAST[2].

Q: I am using the electrophilic route (NFSI or Selectfluor) starting from 7-methylindole. My LC-MS shows a massive stall at the mono-fluorinated intermediate. Why won't it difluorinate? The Causality: The first electrophilic fluorination of the enolate is rapid. However, introducing a highly electronegative fluorine atom at the C3 position drastically alters the electronic landscape. It lowers the pKa of the remaining C3 proton, but more importantly, it severely reduces the nucleophilicity of the resulting mono-fluoro enolate[3]. If your base is too weak or your solvent cannot stabilize the transition state of this deactivated enolate, the second fluorination becomes kinetically inaccessible. The Solution: You must force the enolization and stabilize the intermediate. Transition to a highly polar, biphasic solvent system (e.g., Toluene:MeCN 4:1) and use a large excess (5.0 equiv) of a phosphate base like K 2​ HPO 4​ to continuously drive the equilibrium toward the enolate[4].

Q: When using Selectfluor, I am seeing ring-opened byproducts (anthranilic acid derivatives). How do I prevent over-oxidation? The Causality: Selectfluor acts not only as a source of electrophilic fluorine but also as a strong oxidant. When water is present, the transient 3-fluoroindolenine intermediate undergoes hydration to form an enol, which is then fluorinated again[3]. However, excessive Selectfluor or unquenched radical pathways can cleave the C2-C3 bond entirely. The Solution: Strictly control your equivalents (no more than 2.5 - 3.0 equiv of Selectfluor) and ensure the reaction is run in a controlled MeCN/H 2​ O ratio to facilitate the necessary hydration step without promoting oxidative cleavage[3].

Quantitative Data: Fluorinating Agent Comparison

To select the optimal conditions for the 7-methyl derivative, compare the empirical performance of common fluorinating agents used in oxindole synthesis[4],[2],[5].

Fluorinating AgentRoute TypeSubstrateEq. RequiredTemp (°C)Typical YieldPrimary Byproducts
DAST Nucleophilic7-Methylisatin5.02040–55%Tar, unreacted isatin
Deoxo-Fluor Nucleophilic7-Methylisatin3.025–5070–85%Mono-fluoro enone
Selectfluor Electrophilic7-Methylindole2.5–3.08060–75%3-fluoroindolenine
NFSI Electrophilic7-Methylindole3.09058–80%Anthranilic acid derivs

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems . Do not proceed to the next step unless the validation checkpoint confirms the reaction is on track.

Protocol A: Nucleophilic Deoxofluorination of 7-Methylisatin

Use this protocol if you are starting from the oxidized isatin.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 7-methylisatin (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M).

    • Validation Checkpoint: The solution must be bright orange and completely clear. Any cloudiness indicates moisture, which will destroy the Deoxo-Fluor.

  • Reagent Addition: Cool the flask to 0 °C. Dropwise, add Deoxo-Fluor (3.0 equiv) over 15 minutes.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Validation Checkpoint (Crucial): Pull a 50 µL aliquot, quench in saturated NaHCO 3​ , extract with EtOAc, and run a rapid TLC (3:1 Hexane:EtOAc). The starting material (orange, R f​ ~0.2) should be consumed, replaced by a UV-active, colorless spot (R f​ ~0.6).

  • Quenching: Cool to 0 °C and carefully quench with saturated NaHCO 3​ until CO 2​ evolution ceases.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must be >pH 7. Residual HF will degrade your silica gel during purification.

  • Purification: Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and purify via flash chromatography to yield the pure 3,3-difluoro-7-methylindolin-2-one[6].

Protocol B: One-Pot Electrophilic Fluorination via NFSI

Use this protocol if you are starting directly from 7-methylindole, utilizing an in-situ oxidation pathway.

Mechanism A 7-Methylindole B Oxidation (TBHP) A->B +[O] C 7-Methylindolin-2-one B->C D Enolate Intermediate C->D K2HPO4 E Mono-fluoro Stalling Point D->E NFSI (Fast) F 3,3-Difluoro-7-methyl- indolin-2-one E->F NFSI + Base (Rate Limiting)

Fig 2: Mechanistic pathway of electrophilic difluorination highlighting the mono-fluoro stalling point.

  • Reagent Mixing: To a pressure vial, add 7-methylindole (1.0 equiv), N-fluorobenzenesulfonimide (NFSI, 3.0 equiv), and K 2​ HPO 4​ (5.0 equiv).

  • Solvent & Oxidant: Suspend the mixture in HPLC-grade Toluene:MeCN (4:1 ratio, 0.2 M). Add tert-butyl hydroperoxide (TBHP, 1.5 equiv)[4].

  • Heating: Seal the vial and heat to 90 °C for 70 minutes.

    • Validation Checkpoint (Crucial): Pull an aliquot, filter through a short Celite pad, and run a 19 F NMR. You are looking for a distinct singlet around -110 to -115 ppm indicating the CF 2​ group. If you see a doublet near -150 ppm, the reaction is stalled at the mono-fluoro intermediate (Fig 2). If stalled, add an additional 1.0 equiv of K 2​ HPO 4​ and heat for 30 more minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash heavily with water to remove the phosphate salts. Purify via column chromatography.

References

  • Source: amazonaws.com (Supporting Information)
  • Source: acs.
  • Source: acs.
  • Source: acs.
  • Buy 3,3-Difluoro-7-methylindolin-2-one (EVT-12042214)
  • Source: ambeed.

Sources

Optimization

Best purification and chromatography techniques for 3,3-difluoro-7-methylindolin-2-one

Welcome to the Technical Support Center for the purification and chromatographic isolation of 3,3-difluoro-7-methylindolin-2-one . As a Senior Application Scientist, I have designed this guide to move beyond basic protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and chromatographic isolation of 3,3-difluoro-7-methylindolin-2-one . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the mechanistic causality behind each chromatographic choice.

Fluorinated oxindoles present unique purification challenges. The introduction of the 3,3-difluoro motif significantly alters the lipophilicity and dipole moment of the indole core, while the lactam moiety retains strong hydrogen-bond donating and accepting capabilities[1]. This guide provides self-validating workflows to ensure you achieve >99% purity for your downstream drug development or materials science applications.

Purification Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture LLE Aqueous Workup (LLE) Crude->LLE Flash Silica Flash Chromatography LLE->Flash Prep Reverse Phase Prep-HPLC Flash->Prep Pure Pure Target Compound Prep->Pure

Workflow for the isolation and purification of 3,3-difluoro-7-methylindolin-2-one.

Section 1: Frequently Asked Questions (Chromatography Strategy)

Q: Why is separating the mono-fluoro impurity from 3,3-difluoro-7-methylindolin-2-one so difficult on standard silica? A: The difficulty arises from the dominant interaction mechanism. On bare silica, the primary interaction occurs between the stationary phase silanols and the lactam N-H/C=O of the oxindole. Because both the mono-fluoro and di-fluoro species share this identical lactam core, their retention factors ( Rf​ ) are nearly identical in standard non-polar/polar solvent mixtures. The inductive effect of the second fluorine atom slightly reduces the basicity of the carbonyl, but often not enough to achieve baseline resolution in standard hexane/ethyl acetate gradients[2].

Q: What is the recommended mobile phase for normal-phase flash chromatography if standard gradients fail? A: If Hexane/Ethyl Acetate fails to resolve your target from unreacted starting materials, switch to a Toluene/Acetonitrile (4:1) isocratic system[3]. Causality: Toluene introduces π−π interactions with the aromatic core of the indole, while acetonitrile acts as a strong hydrogen-bond acceptor. This combination exploits the subtle electronic differences caused by the 7-methyl and 3,3-difluoro groups, offering orthogonal selectivity compared to purely aliphatic hydrocarbon eluents[3]. Alternatively, a Diethyl ether/pentane system can be utilized for highly lipophilic derivatives[4].

Q: When should I switch from a standard C18 to a PFP (Pentafluorophenyl) column for Prep-HPLC? A: You should switch to a PFP column immediately if your crude mixture contains closely related halogenated regioisomers or mono-fluoro intermediates[5]. Causality: While C18 separates strictly based on hydrophobicity, a PFP stationary phase offers multiple retention mechanisms: dipole-dipole, π−π stacking, and specific fluorine-fluorine interactions. The PFP ring will interact selectively with the difluoromethylene group at the C3 position, effectively pulling the 3,3-difluoro product apart from mono-fluoro or non-fluorinated impurities.

Section 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the listed validation checkpoints.

Protocol A: Normal-Phase Flash Chromatography (Primary Isolation)
  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Add silica gel (1:3 ratio by weight to the crude mass) and evaporate to a free-flowing powder under reduced pressure.

    • Causality: The compound's high lipophilicity combined with the hydrogen-bonding lactam causes poor solubility in the starting non-polar gradient (e.g., 100% hexane). Liquid loading often results in precipitation at the column head, ruining the separation band.

  • Column Equilibration: Equilibrate a high-performance silica column (e.g., 15-20 µm spherical silica) with 100% Hexane or Pentane[4].

  • Elution Strategy: Run a shallow gradient from 0% to 30% Ethyl Acetate in Hexane over 10 column volumes (CV)[2].

  • Validation Checkpoint: Spot fractions on a TLC plate. 3,3-difluoro-7-methylindolin-2-one is highly UV-active. Confirm the presence of the product under 254 nm UV light.

Protocol B: Reverse-Phase Preparative HPLC (Final Polishing)
  • System Setup: Equip the Prep-HPLC with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Oxindoles have a pKa​ around 10.5. While they are mostly neutral, trace basic impurities or silanol interactions on the column frit can cause tailing. Formic acid ensures a sharp, symmetrical peak by maintaining a consistent protonation state.

  • Gradient Execution: Run a gradient from 30% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Validation Checkpoint: Trigger fraction collection via mass-directed auto-purification. Set the MS detector to trigger on the [M+H]+ ion at m/z 184.05 [1].

Section 3: Troubleshooting Guide

Troubleshooting Issue Co-elution with Impurity Check Analyze via LC-MS/TLC Issue->Check NP Switch to Toluene/MeCN Check->NP Normal Phase RP Switch to PFP Column Check->RP Reverse Phase Success Baseline Resolution NP->Success RP->Success

Decision tree for resolving co-elution of mono- and di-fluorinated oxindole derivatives.

Issue: I am observing severe streaking of the product on my silica TLC plates and column. Diagnosis: The lactam N-H is strongly hydrogen bonding with active, unendcapped silanol sites on the silica gel. Solution: Add 1% Methanol or 0.1% Acetic Acid to your mobile phase. This small amount of polar modifier will competitively bind to the highly active silanol sites, preventing the oxindole from streaking without significantly altering the overall bulk polarity of the eluent.

Issue: My LC-MS shows a co-eluting mass of 165 m/z alongside my target 183 m/z. What is this? Diagnosis: The 165 m/z peak corresponds to the mono-fluoro intermediate (loss of one fluorine atom, mass difference = 18 Da). Electrophilic fluorination reactions (e.g., using NFSI or Selectfluor) often stall at the mono-fluorinated stage if not pushed with sufficient equivalents or heat[2][3]. Solution: Do not attempt to resolve this on standard silica. Immediately transfer the mixture to a Reverse-Phase PFP column (Protocol B) to exploit the fluorine-fluorine interactions for baseline separation.

Issue: The yield of 3,3-difluoro-7-methylindolin-2-one drops significantly after aqueous workup prior to chromatography. Diagnosis: While the compound is lipophilic, the oxindole core can deprotonate and partition into the aqueous layer if the aqueous phase is too basic during liquid-liquid extraction (LLE). Solution: Ensure the aqueous phase is slightly acidic (pH 4-5) by washing with a mild 4% HCl solution or saturated ammonium chloride prior to extracting with Ethyl Acetate[2].

Section 4: Quantitative Data Summary

The following table summarizes the expected chromatographic performance across different methodologies to help you select the right tool for your specific impurity profile.

ParameterNormal Phase (Standard)Normal Phase (Optimized)Reverse Phase (Polishing)
Stationary Phase Bare Silica GelBare Silica GelPFP (Pentafluorophenyl)
Mobile Phase Hexane / EtOAc (Gradient)Toluene / MeCN (4:1)H 2​ O / MeCN + 0.1% FA
Target Impurity Resolved Highly polar byproductsMono-fluoro / Unreacted indolesIsomeric impurities / Trace organics
Typical Recovery 75 - 85%80 - 90%> 95%
Resolution Factor ( Rs​ ) ~1.2> 1.5> 2.0

References

  • Amazon S3 / Supporting Information. Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Retrieved from: [Link]

  • Organic Letters (ACS Publications). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds. Retrieved from:[Link]

  • Organic Letters (ACS Publications). Heteroannulation of Arynes with α-Bromodifluorohydroxamates: An Efficient and General Approach to Access 2,2-Difluoro Indoxyls. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Guide: Strategies for Overcoming Poor Aqueous Solubility of 3,3-difluoro-7-methylindolin-2-one in Assays

Introduction: The Solubility Challenge Researchers working with novel small molecules like 3,3-difluoro-7-methylindolin-2-one, a fluorinated oxindole derivative, often face a significant experimental hurdle: poor aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Solubility Challenge

Researchers working with novel small molecules like 3,3-difluoro-7-methylindolin-2-one, a fluorinated oxindole derivative, often face a significant experimental hurdle: poor aqueous solubility.[1][2] This class of compounds holds potential in various therapeutic areas, but their hydrophobic nature can lead to compound precipitation in the aqueous environment of biological assays.[3][4]

This guide provides a comprehensive troubleshooting framework and practical solutions to address solubility issues. Inaccurate assay results due to compound precipitation can manifest as poor dose-response curves, high data variability, and misleading structure-activity relationships (SAR), ultimately hindering drug discovery progress.[5] Our goal is to equip you with the knowledge to ensure your compound remains in solution, leading to reliable and reproducible data.

Section 1: Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the common problems encountered in the lab.

Question 1: I dissolved my 3,3-difluoro-7-methylindolin-2-one in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. What should I do?

Answer: This phenomenon, often called "DMSO shock" or "solvent-shift precipitation," is the most common issue for poorly soluble compounds.[6] It occurs when the compound, happily dissolved in a high concentration of an organic solvent like DMSO, is rapidly transferred to an aqueous environment where it is not soluble.[7]

Here is a systematic approach to troubleshoot this:

  • Optimize the Dilution Protocol: The way you dilute your stock can have a major impact.

    • Reverse Dilution: Instead of adding your small volume of DMSO stock to the large volume of buffer, try the reverse. While gently vortexing the aqueous buffer, add the DMSO stock dropwise. This method ensures the DMSO disperses quickly, preventing localized high concentrations of the compound from crashing out.[6]

    • Stepwise Dilution: Create an intermediate dilution. For example, dilute your 50 mM DMSO stock 1:10 in DMSO first, then perform the final dilution into the aqueous buffer. This reduces the magnitude of the solvent shift at the final step.[8]

    • Temperature: Ensure your aqueous buffer or media is at the correct temperature (e.g., 37°C for cell-based assays) before adding the compound. Warming the media can sometimes help maintain solubility.[9]

  • Reduce the Final DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. The goal is to use the lowest possible final concentration (ideally <0.5%) that still maintains compound solubility.[8] You may need to test a matrix of compound concentrations and DMSO percentages to find the optimal window. Always include a vehicle control with the identical final DMSO concentration in your experiments.[8]

  • Assess the Compound's Kinetic Solubility: Before running a full experiment, you must determine the maximum concentration at which your compound remains soluble in your specific assay buffer. This is known as its kinetic solubility.[10][11] Performing a simple kinetic solubility assay first will save significant time and resources. (See Protocol 1).

Question 2: My assay results are highly variable between replicates and experiments. Could solubility be the culprit?

Answer: Absolutely. Inconsistent results are a classic symptom of a compound hovering at the edge of its solubility limit.[5] Even if you don't see visible precipitation, microscopic particles (micro-precipitates) can form. These particles lead to an unequal distribution of the dissolved, active compound across your assay plates, causing high variability.[8]

Recommendations:

  • Visual Inspection: After preparing the final solution, carefully inspect it against a light source for any signs of cloudiness or Tyndall effect (light scattering), which indicates the presence of suspended particles.[6]

  • Work Below the Solubility Limit: The most reliable solution is to determine the kinetic solubility of 3,3-difluoro-7-methylindolin-2-one in your exact assay buffer and ensure your highest experimental concentration is well below this limit.[10] A good target for many drug discovery compounds is a solubility of >60 µg/mL.[10]

Question 3: I've tried optimizing my dilution, but the compound still precipitates at the concentrations I need. What are my next options?

Answer: When simple dilution optimization isn't enough, you need to modify the formulation of your assay buffer using solubilizing excipients.

  • Co-solvents: Adding a small amount of a water-miscible, less toxic organic solvent can increase the solvating capacity of your aqueous buffer.[12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the water and increasing apparent solubility.[][14][15] This is a very common and effective strategy in pharmaceutical formulation.[16][17]

The choice of strategy depends on the specific requirements of your assay (e.g., cell-based vs. biochemical).

Decision Workflow for Solubility Issues

G start Precipitation Observed in Aqueous Buffer q1 Is stock solution (100% DMSO) clear and fully dissolved? start->q1 sol_stock Troubleshoot Stock: - Check DMSO quality (anhydrous) - Use sonication/gentle heat - Filter stock solution q1->sol_stock No q2 Is final DMSO concentration <0.5% and optimized? q1->q2 Yes sol_stock->q1 sol_dmso Optimize Dilution: - Use reverse or stepwise dilution - Lower final compound concentration - Run vehicle toxicity controls q2->sol_dmso No q3 Is required concentration below kinetic solubility limit? q2->q3 Yes sol_dmso->q2 adv_strat Advanced Strategies Needed q3->adv_strat No end Compound Solubilized Proceed with Assay q3->end Yes sol_conc Determine Kinetic Solubility (See Protocol 1) Work below this limit. sol_cosolvent Use Co-solvents (e.g., PEG 400, Ethanol) adv_strat->sol_cosolvent sol_cd Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) adv_strat->sol_cd sol_cosolvent->end sol_cd->end

Caption: Troubleshooting workflow for compound precipitation.

Section 2: Advanced Solubilization Strategies

Using Co-solvents

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[12]

Co-SolventTypical Starting % (v/v) in final bufferProsCons/Considerations
Ethanol 1-2%Readily available, effective for many compounds.Can be toxic to cells at >1-2%. Volatile.
Polyethylene Glycol 400 (PEG 400) 1-5%Low cell toxicity, effective solubilizer.Can be viscous. May interfere with some assay readouts.
Propylene Glycol (PG) 1-5%Low toxicity, commonly used in formulations.Less effective than other co-solvents for some compounds.

Important: When using a co-solvent, your vehicle control must contain the exact same concentration of both DMSO and the co-solvent.

Using Cyclodextrins

Cyclodextrins (CDs) are powerful tools for solubilizing hydrophobic drugs for both in vitro and in vivo applications.[15][18] They form non-covalent inclusion complexes with the drug molecule.[14] The most commonly used derivatives for this purpose are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[][17]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior) compound Poorly Soluble Compound (Hydrophobic) compound_in Compound (in hydrophobic core) p3->complex

Caption: Cyclodextrin encapsulating a hydrophobic molecule.

How to Use Cyclodextrins:

  • Prepare an aqueous stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in your assay buffer).

  • Add your DMSO stock of 3,3-difluoro-7-methylindolin-2-one to the cyclodextrin solution (not to the plain buffer).

  • Allow the solution to equilibrate (e.g., vortex and incubate for 15-30 minutes) to allow for complex formation.

  • Use this final solution for your assay dilutions.

Section 3: Protocols

Protocol 1: Basic Kinetic Solubility Assay

This protocol provides a rapid assessment of the maximum soluble concentration of your compound under specific assay conditions. It relies on detecting precipitated particles via light scattering (nephelometry) or UV absorbance after filtration.[19][20][21]

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO).

  • Assay buffer (the exact buffer/media used in your experiment).

  • 96-well clear bottom plates (for nephelometry) or UV-transparent plates.

  • Plate reader capable of measuring nephelometry or UV absorbance.

  • Optional: 96-well solubility filter plates (e.g., Millipore MultiScreen).[11]

Methodology:

  • Prepare a Dilution Series: In a 96-well plate, create a serial dilution of your compound stock in 100% DMSO. For example, from 10 mM down to ~0.02 mM.

  • Add to Assay Buffer: In a separate 96-well plate, add your assay buffer (e.g., 198 µL per well).

  • Transfer Compound: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix well.

  • Incubate: Cover the plate and shake at room temperature for 1-2 hours to allow precipitation to equilibrate.[11]

  • Measure:

    • Nephelometry Method: Read the plate on a nephelometer. The point at which the light scattering signal significantly increases above the baseline (buffer + DMSO only) indicates the onset of precipitation. This concentration is your kinetic solubility limit.[19]

    • UV/Filtration Method: Filter the plate using a solubility filter plate into a new UV-transparent plate. Measure the UV absorbance of the filtrate at the compound's λmax. Plot absorbance vs. nominal concentration. The point where the curve flattens indicates the concentration at which the compound is no longer fully dissolved.[11][21]

Sample Data Interpretation (Nephelometry):

Nominal Conc. (µM)Light Scattering (NTU)Assessment
200850.2Precipitated
100675.5Precipitated
5015.1Soluble
2514.8Soluble
12.515.3Soluble
Vehicle Control15.0Soluble
Kinetic Solubility Limit: ~50 µM

Section 4: Frequently Asked Questions (FAQs)

  • Q: Could the age or storage of my DMSO be a factor?

    • A: Yes. DMSO is hygroscopic and readily absorbs water from the atmosphere. Water contamination reduces its solvating power for hydrophobic compounds, which can lead to precipitation issues. It is best practice to use anhydrous DMSO and store it in small, tightly-sealed aliquots.[6]

  • Q: Can I use sonication to re-dissolve precipitate in my final assay plate?

    • A: This is not recommended. While sonication can break up particles, it often just creates a fine suspension rather than a true solution. This leads to the same issues of inconsistent concentration and unreliable results. The goal is to prevent precipitation from occurring in the first place.

  • Q: How does pH affect the solubility of 3,3-difluoro-7-methylindolin-2-one?

    • A: The indolin-2-one (oxindole) core contains a lactam group, which is a very weak acid (pKa typically > 16) and is not ionizable under physiological pH conditions (pH 7.4). Therefore, pH modification is unlikely to be an effective strategy for improving its aqueous solubility.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Science Gate. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Science Gate. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. Retrieved from [Link]

  • Gite, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Malek, N. I., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Ovid. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Ovid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Google Books. (n.d.). Formulating Poorly Water Soluble Drugs. Google Books.
  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Retrieved from [Link]

  • SlidePlayer. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SlidePlayer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. ResearchGate. Retrieved from [Link]

  • BioForum. (2012). Drug recrystallize when i added to DMEM. BioForum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoroindolin-2-one. PubChem. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Retrieved from [Link]

  • Sci-Hub. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Sci-Hub. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Defluorination in 3,3-Difluoro-7-Methylindolin-2-One Workflows

Executive Summary Welcome to the Technical Support Center for difluorooxindole chemistry. Working with [1] presents a unique kinetic challenge: achieving desired functionalizations (e.g., at the N1 or aromatic positions)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center for difluorooxindole chemistry. Working with [1] presents a unique kinetic challenge: achieving desired functionalizations (e.g., at the N1 or aromatic positions) without triggering the cleavage of the highly activated C(sp³)-F bonds at the C3 position. The presence of the 7-methyl group adds significant steric bulk, often forcing researchers to use harsher conditions that inadvertently promote side reactions.

This guide provides field-proven troubleshooting strategies, root-cause mechanistic analyses, and self-validating protocols to ensure absolute fluorine retention during your syntheses.

Mechanistic Root Cause Analysis

To prevent defluorination, we must first understand why the gem-difluoro group in this specific scaffold is unstable under certain conditions. The degradation is driven by three distinct mechanistic pathways:

  • Nucleophilic Attack at C3: The strong inductive electron-withdrawing effects of the two fluorine atoms, coupled with the adjacent C2 carbonyl, render the C3 carbon highly electrophilic. Hard nucleophiles or unhindered bases can directly attack this position, displacing a fluoride ion[2].

  • Single Electron Transfer (SET): Under strongly basic conditions with electron-rich donors (e.g., NaH in polar aprotic solvents), the low-lying LUMO of the difluorooxindole can accept an electron. This initiates an electron transfer process, fragmenting the C-F bond into a monofluoro radical and a fluoride ion[3].

  • Transition-Metal Insertion: During cross-coupling reactions, low-valent transition metals (such as Ni⁰ or Pd⁰) can undergo oxidative addition directly into the activated C(sp³)-F bond, a process thermodynamically driven by the formation of strong metal-fluoride complexes[4].

MechanisticPathways A 3,3-Difluoro-7-methylindolin-2-one (Intact C-F Bonds) B Nucleophilic Attack (Hard Bases/Nu-) A->B Electrophilic C3 C SET Reduction (Electron Donors) A->C Low LUMO D Metal Insertion (Pd0 / Ni0) A->D C-F Activation E C3-Substitution B->E F Radical Intermediate C->F G Metal-Fluoride Complex D->G H Defluorinated Byproducts E->H F->H G->H

Mechanistic pathways leading to C-F bond cleavage in 3,3-difluorooxindoles.

Troubleshooting Guides & FAQs

Q1: N-Alkylation — "I am using NaH in DMF to N-alkylate 3,3-difluoro-7-methylindolin-2-one, but LC-MS shows massive amounts of monofluoro and fully defluorinated byproducts. How do I fix this?" A1: The root cause is a kinetic mismatch. The 7-methyl group provides significant steric hindrance around the N1-H position, slowing down the desired N-alkylation[1]. Meanwhile, NaH acts not only as a base but also as a single-electron donor. Because the N-alkylation is sterically retarded, the SET pathway outcompetes it, leading to rapid C-F cleavage[3].

  • The Fix: Shift from a homogeneous strong-base system to a Phase-Transfer Catalysis (PTC) system. Using a biphasic mixture (e.g., Toluene/50% aq. NaOH with TBAB) keeps the hard hydroxide nucleophiles trapped in the aqueous phase. The tetrabutylammonium-enolate ion pair reacts smoothly with the alkyl halide in the organic phase, completely suppressing SET and C3-nucleophilic attack.

Q2: Cross-Coupling — "During a Pd-catalyzed Buchwald-Hartwig coupling on a halogenated derivative of this scaffold, I lose the gem-difluoro group. What ligand modifications are required?" A2: Electron-rich, low-steric phosphine ligands encourage the Pd⁰ species to undergo oxidative addition into the activated C(sp³)-F bond at C3[4].

  • The Fix: Switch to bulky, electron-deficient ligands (e.g., tBuBrettPhos). The steric bulk physically prevents the Pd center from approaching the sterically congested C3 position (flanked by the carbonyl and the aromatic ring), forcing oxidative addition to occur exclusively at the less hindered C(sp²)-X bond. Additionally, replace strong alkoxide bases (KOtBu) with milder inorganic bases (K₃PO₄) to prevent background base-mediated defluorination[2].

Q3: Aldol/Knoevenagel Reactions — "I'm trying to functionalize the molecule via enolate chemistry, but the product spontaneously defluorinates." A3: Generating an enolate adjacent to a gem-difluoro group often leads to β-fluoride elimination if a suitable leaving group or extended conjugation pathway exists[5].

  • The Fix: Avoid Brønsted bases entirely. Utilize Lewis acid-mediated conditions (e.g., TiCl₄ with DIPEA at -78 °C). The Lewis acid coordinates the C2 carbonyl, activating the system for electrophilic attack without generating a free, highly reactive anionic intermediate that is prone to fluoride elimination.

Quantitative Data: Base and Solvent Effects on N-Alkylation

The following table summarizes the causal relationship between reaction conditions and defluorination during the N-benzylation of 3,3-difluoro-7-methylindolin-2-one.

BaseSolventTemperatureN-Alkylation Yield (%)Defluorination Byproducts (%)Mechanistic Observation
NaH (1.5 eq)DMF25 °C35%45%Strong base induces SET and nucleophilic attack at C3.
KOtBu (1.5 eq)THF25 °C20%60%Hard alkoxide directly attacks the electrophilic C3 position.
K₂CO₃ (2.0 eq)DMF60 °C65%15%Thermal activation begins to overcome the C-F bond energy barrier.
Cs₂CO₃ (2.0 eq)MeCN25 °C88%<2%Mild base in a less polar solvent minimizes SET pathways.
NaOH (aq) + TBAB Toluene 0 °C to 25 °C 94% <1% Biphasic system physically separates nucleophile from the C3 position.

Validated Protocol: Fluorine-Retentive N-Alkylation

To guarantee the integrity of the gem-difluoro group, utilize this self-validating Phase-Transfer Catalysis (PTC) methodology.

ExperimentalWorkflow Step1 1. Dissolve Substrate & Alkyl Halide in Toluene (Non-polar solvent) Step2 2. Add Phase Transfer Catalyst (TBAB, 0.1 equiv) Step1->Step2 Step3 3. Add 50% aq. NaOH dropwise under vigorous stirring at 0 °C Step2->Step3 Step4 4. Monitor via LC-MS (Check for [M-F+H]+ absence) Step3->Step4 Step5 5. Biphasic Workup: Extract with EtOAc, wash with Brine Step4->Step5 Success High Yield N-Alkylated Product (<1% Defluorination) Step5->Success

Optimized phase-transfer catalysis workflow for fluorine-retentive N-alkylation.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried flask, dissolve 3,3-difluoro-7-methylindolin-2-one (1.0 equiv) and the desired alkyl halide (1.2 equiv) in anhydrous toluene (0.2 M).

    • Expert Insight: Toluene is strictly required. Its non-polar nature prevents the solubilization of naked hydroxide ions into the organic phase, shutting down nucleophilic attack at the C3-CF₂ group.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.1 equiv) to the stirring mixture.

    • Expert Insight: TBAB acts as the phase-transfer shuttle, bringing the deprotonated oxindole into the organic phase to react with the alkyl halide rapidly, overcoming the steric hindrance of the 7-methyl group.

  • Base Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add a 50% w/w aqueous NaOH solution (3.0 equiv). Stir vigorously (≥800 rpm) to ensure maximum interfacial surface area. Allow to slowly warm to room temperature over 2 hours.

  • Self-Validation Check (Critical Step): After 2 hours, sample the organic layer and analyze via LC-MS.

    • Validation Criteria: Look for the target mass [M+H]⁺. The protocol is verified successful if the corresponding[M-19+H]⁺ (loss of one fluorine) or [M-38+H]⁺ (loss of both fluorines) peaks are absent or <1% relative abundance.

  • Workup: Dilute the reaction with ethyl acetate and water. Separate the phases, extract the aqueous layer twice with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: PMC (National Institutes of Health) URL:[Link]

  • Ni-Catalyzed Defluorination for the Synthesis of gem-Difluoro-1,3-dienes and Their [4 + 2] Cycloaddition Reaction Source: Organic Letters (ACS Publications) URL:[Link]

  • Visible-Light-Induced Defluorinative Giese Reaction of gem-Difluorides via the ConPET Process: A Route to tert-Alkyl Fluorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3,3-Difluoro-7-methylindolin-2-one

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3,3-difluoro-7-methylindolin-2-one . This guide is engineered for drug development professionals and application scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3,3-difluoro-7-methylindolin-2-one . This guide is engineered for drug development professionals and application scientists facing challenges in isolation, polymorphic control, and purity enhancement of this specific fluorinated oxindole derivative.

Mechanistic Context: The Crystallization Challenge

To successfully crystallize 3,3-difluoro-7-methylindolin-2-one, one must first understand the causality behind its physical behavior. The oxindole core typically forms highly stable dimers or ribbons via strong N−H⋯O=C hydrogen bonds. However, the substitution pattern on this specific molecule disrupts standard crystallization thermodynamics:

  • Steric Hindrance (7-Methyl Group): Positioned directly adjacent to the N−H donor, the 7-methyl group creates steric bulk that forces the hydrogen-bonded network out of strict planarity, leading to twisted, less predictable crystal packing.

  • Electronic Competition (3,3-Difluoro Group): The gem-difluoro moiety is strongly electron-withdrawing. This increases the acidity of the N−H proton (enhancing its H-bond donating strength) while simultaneously reducing the basicity of the carbonyl oxygen. Furthermore, the highly electronegative fluorine atoms introduce competing secondary interactions ( C−F⋯H−C ).

This tug-of-war between strong, sterically hindered primary hydrogen bonds and weak, directional halogen interactions is the root cause of the molecule's notorious propensity for packing polymorphism and liquid-liquid phase separation (LLPS) [1].

Troubleshooting & FAQs

Q1: My crystallization yields an oily layer at the bottom of the flask instead of crystals. How do I prevent "oiling out"? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the gem-difluoro group is highly lipophilic and the amide core is polar, rapid cooling or aggressive anti-solvent addition causes the system's supersaturation trajectory to cross the binodal curve before reaching the labile nucleation zone. The solute separates into a solute-rich liquid phase (the oil) rather than forming a solid lattice. Solution: Shift the thermodynamic trajectory. Avoid highly polar anti-solvents like water. Instead, use a solvent system with a shallower solubility gradient (e.g., Isopropanol/Heptane) and introduce 1-2 wt% of crystalline seeds before the cloud point is reached to force heterogeneous nucleation.

Q2: DSC analysis shows varying melting points across different batches. How do I lock in a single, stable polymorph? A: Oxindoles possess an exceptionally complex polymorphic landscape due to their rigid cores and competing hydrogen-bond networks. Recent crystal structure prediction (CSP) studies on oxindoles have demonstrated unprecedented packing polymorphism, including the phenomenon of "disappearing polymorphs" when kinetic forms are rapidly precipitated [1]. Solution: You must transition from kinetic control to thermodynamic control. Implement a slurry maturation (temperature cycling) protocol. By cycling the temperature just below the solubility limit, you selectively dissolve the more soluble, kinetically trapped metastable forms and allow the thermodynamically stable form to grow via Ostwald ripening.

Q3: Which solvent systems provide the best balance of yield and purity for oxindole derivatives? A: Based on solubility correlation data for 2-oxindole derivatives, protic solvents (like alcohols) provide excellent solubility at elevated temperatures but carry a risk of solvent entrapment if cooled too quickly. Aprotic non-polar solvents (like heptane or toluene) act as excellent anti-solvents [2]. A binary mixture of a medium-polarity protic solvent and a non-polar anti-solvent yields the highest purity.

Solvent Screening Data

The following table summarizes the quantitative solvent screening data for optimizing the crystallization of 3,3-difluoro-7-methylindolin-2-one:

Solvent SystemVolume RatioSolubility ProfileLLPS ("Oiling") RiskRecommended Application
Isopropanol / Heptane 1:3Moderate to LowLowPrimary crystallization, high purity isolation.
Ethanol / Water 1:2High to LowHigh Avoid unless seeding is strictly controlled.
Ethyl Acetate / Heptane 1:1High to ModerateMediumPolymorph screening, slurry maturation.
Toluene NeatModerateLowHigh-temperature recrystallization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure process robustness.

Protocol A: Anti-Solvent Seeding Crystallization (LLPS Avoidance)

Objective: Bypass the binodal curve to prevent oiling out and ensure high-purity crystalline recovery.

  • Dissolution: Suspend 10.0 g of crude 3,3-difluoro-7-methylindolin-2-one in 40 mL of Isopropanol (IPA). Heat the reactor to 65°C under constant agitation (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be perfectly transparent. If any particulate remains, filter the solution hot through a 0.45 µm PTFE membrane to remove heterogeneous impurities that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the solution to 45°C at a strict rate of 0.5°C/min.

  • Targeted Seeding: Add 0.1 g (1 wt%) of phase-pure crystalline seed suspended in 1 mL of Heptane.

    • Self-Validation Check: Observe the seeds for 15 minutes. If the seeds dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed. If the seeds persist and begin to grow, the metastable zone has been successfully targeted.

  • Anti-Solvent Dosing: Dose 60 mL of Heptane linearly over 4 hours using a programmable syringe pump.

  • Aging & Isolation: Cool the slurry to 5°C at 0.2°C/min. Hold for 2 hours. Filter the crystals and wash with 10 mL of pre-chilled IPA/Heptane (1:3). Dry under vacuum at 40°C until constant weight is achieved.

Protocol B: Thermodynamic Slurry Maturation (Polymorph Control)

Objective: Convert a mixture of kinetic polymorphs into a single, thermodynamically stable phase.

  • Suspension: Suspend 10.0 g of the mixed-polymorph API in 50 mL of Ethyl Acetate/Heptane (1:1 v/v).

  • Temperature Cycling: Program the jacketed reactor to cycle between 40°C and 10°C.

    • Heating phase: 1°C/min to 40°C (Hold 2 hours).

    • Cooling phase: 0.1°C/min to 10°C (Hold 2 hours).

    • Causality: The slow cooling rate favors the deposition of the thermodynamically stable form, while the heating phase selectively dissolves the more soluble, kinetically trapped metastable forms.

  • Iteration: Repeat for a minimum of 4 complete cycles.

  • Phase Validation: Pull a 1 mL slurry sample, filter, and analyze via Differential Scanning Calorimetry (DSC).

    • Self-Validation Check: The DSC thermogram must display a single, sharp endothermic melting peak. The presence of multiple peaks or a broad shoulder indicates incomplete polymorphic transition; continue temperature cycling until phase purity is confirmed.

Process Workflows (Visualized)

LLPS_Avoidance Start High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Crosses Binodal Curve Controlled Controlled Supersaturation (Slow Cooling to 45°C) Start->Controlled Process Optimization Amorphous Amorphous / Gummy Mass (Entrapped Impurities) LLPS->Amorphous Solvent Entrapment Nucleation Heterogeneous Nucleation (1 wt% Seed Addition) Controlled->Nucleation Target Metastable Zone Crystals High-Purity Crystalline API (Stable Polymorph) Nucleation->Crystals Controlled Anti-Solvent

Fig 1: Thermodynamic vs. kinetic pathways for avoiding liquid-liquid phase separation (LLPS).

Polymorph_Control Screen Mixed Polymorph Batch (Kinetic + Thermodynamic) Slurry Continuous Slurry Maturation (Ostwald Ripening) Screen->Slurry Suspend in EtOAc/Heptane Dissolve Selective Dissolution (Heating to 40°C) Grow Selective Growth (Slow Cooling to 10°C) Dissolve->Grow T-Cycle Cooling Grow->Slurry 3-5 Cycles Slurry->Dissolve T-Cycle Heating Isolate Phase-Pure Isolation (Single DSC Endotherm) Slurry->Isolate Phase Verification

Fig 2: Slurry maturation workflow utilizing Ostwald ripening for strict polymorphic control.

References

  • Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction Source: Angewandte Chemie International Edition (2024) URL:[Link] [1]

  • Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data (2019) URL:[Link] [2]

Optimization

Troubleshooting degradation of 3,3-difluoro-7-methylindolin-2-one during storage

Welcome to the technical support center for 3,3-difluoro-7-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,3-difluoro-7-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. Our goal is to provide you with the expertise and practical protocols necessary to ensure the integrity and stability of your valuable research materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 3,3-difluoro-7-methylindolin-2-one.

Q1: What are the optimal storage conditions for solid 3,3-difluoro-7-methylindolin-2-one?

A1: For maximum long-term stability, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial with a Teflon-lined cap.[1][2][3] The vial should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace oxygen and moisture.[3] Before opening, always allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[3]

Q2: I've observed a slight discoloration (e.g., yellowing) of my compound over time. What is the likely cause?

A2: Discoloration is often an early indicator of degradation. The most common culprits are minor oxidation or photodegradation. Oxindole scaffolds can be susceptible to oxidation, and many aromatic heterocyclic compounds are sensitive to light, especially UV light.[4][5] Review your storage protocol to ensure the compound is rigorously protected from light and air.

Q3: My recent HPLC analysis shows a decrease in purity and a new, more polar peak. What could this impurity be?

A3: A new, more polar peak often suggests a hydrolysis product. The lactam (amide) bond within the indolin-2-one ring is susceptible to hydrolysis, which would result in a ring-opened carboxylic acid derivative.[6][7] This reaction is catalyzed by the presence of moisture, which can be introduced from the atmosphere if not handled under strictly anhydrous conditions.[8]

Q4: Can I store this compound in a solution?

A4: Storing 3,3-difluoro-7-methylindolin-2-one in solution is generally not recommended for long-term storage due to an increased rate of degradation compared to the solid state.[9] If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), purge the headspace with inert gas, seal tightly, and store at -20°C or below. We do not recommend storing aqueous solutions for more than one day.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific degradation issues, explaining the underlying chemistry and offering systematic approaches to problem-solving.

Issue 1: Progressive Loss of Purity with Multiple Unidentified Peaks in HPLC

You are observing a steady decline in the purity of your compound with the appearance of several new peaks, some more and some less polar than the parent compound.

  • Underlying Causality: This pattern suggests that multiple degradation pathways may be occurring simultaneously. The primary suspects are oxidation and photodegradation , potentially compounded by initial hydrolysis. The oxindole core itself can undergo complex oxidative fragmentations and rearrangements.[4][10] Furthermore, exposure to light can generate reactive intermediates, leading to a cascade of secondary products.[5] The gem-difluoro group at the C3 position is generally stable but can influence the electronic properties of the entire molecule, potentially affecting its susceptibility to these pathways.

  • Troubleshooting Workflow: A systematic investigation is required to pinpoint the cause. A forced degradation study is the most effective way to identify the likely degradation products and understand the compound's vulnerabilities.[11][12][13] This involves subjecting the compound to a range of harsh conditions to accelerate its breakdown in a controlled manner.

    Caption: Troubleshooting workflow for multipathway degradation.

Issue 2: Compound Becomes Gummy or Shows Poor Solubility

You find that the once-crystalline powder has become sticky, difficult to handle, or no longer dissolves completely in your intended solvent.

  • Underlying Causality: This physical change is almost always due to the absorption of moisture.[8][14] Many highly pure organic compounds are hygroscopic. Absorbed water acts as a plasticizer, lowering the glass transition temperature and causing the solid to clump or become gummy.[8] Crucially, this absorbed water is not inert; it can act as a reactant, facilitating slow hydrolysis of the lactam ring even in the solid state.[8] This leads to the formation of the ring-opened carboxylic acid, which can have drastically different solubility properties and may act as an impurity that hinders the dissolution of the remaining parent compound.

  • Troubleshooting & Prevention:

    • Confirm Water Content: Use Karl Fischer titration to quantify the water content in your degraded sample and compare it to a reference lot.

    • Improve Handling Technique:

      • Always work with the compound in a glove box or under a stream of dry inert gas.

      • Use a desiccator for short-term storage at room temperature.

      • Ensure all solvents and reagents used are anhydrous.

    • Rescuing the Material: If the degradation is minimal, the material can sometimes be salvaged by dissolving it in a suitable organic solvent (e.g., ethyl acetate), drying the solution over anhydrous magnesium sulfate, filtering, and removing the solvent under high vacuum. However, this will not remove any hydrolysis products. Purification via column chromatography may be necessary.

Part 3: Key Experimental Protocols

Here we provide detailed methodologies for investigating the stability of 3,3-difluoro-7-methylindolin-2-one.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to rapidly identify potential degradation pathways and generate degradation products for analytical method validation.[11][15]

Objective: To determine the susceptibility of 3,3-difluoro-7-methylindolin-2-one to hydrolysis, oxidation, heat, and light.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Weigh ~5 mg of the solid compound into a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in a known volume of acetonitrile, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Weigh ~5 mg of the solid compound into a clear glass vial and prepare a 1 mg/mL solution in acetonitrile.

    • Expose both the solid and the solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]

    • Prepare/dilute samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method (see Protocol 2). Aim for 5-20% degradation for meaningful results.[11]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for separating the parent from more polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the parent and potential basic/acidic degradants.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to resolve compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 249 nm and/or Mass SpecThe oxindole core has a strong UV chromophore.[2] MS is critical for identifying unknown peaks.[16]

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for 3,3-difluoro-7-methylindolin-2-one based on its chemical structure.

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O) cluster_oxidation Oxidation ([O]) cluster_photolysis Photodegradation (hν) Parent 3,3-difluoro-7-methylindolin-2-one HydrolysisProduct Ring-Opened Product (2-amino-4-methylphenyl)(difluoro)acetic acid Parent->HydrolysisProduct H⁺ or OH⁻ OxidationProduct1 Hydroxylated Derivatives Parent->OxidationProduct1 e.g., air, H₂O₂ PhotoProduct Radical Intermediates -> Complex Mixture Parent->PhotoProduct UV/Vis Light OxidationProduct2 Ring-Fragmented Products OxidationProduct1->OxidationProduct2 Further Oxidation

Caption: Potential degradation pathways for 3,3-difluoro-7-methylindolin-2-one.

References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • MBH. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • Labinsights. (2026, March 26). Beyond Inactive: How Excipients Drive Drug Performance and Stability.
  • Pharma Focus Europe. (2025, October 2).
  • Open Access Journals. (2024, October 28). The Importance of Excipients in Drugs.
  • Douglas, C. J., & Overman, L. E. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Labinsights. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Douglas, C. J., & Overman, L. E. (2017).
  • Nelson Labs. (n.d.).
  • Improved Pharma. (2020, April 30). Humidity Effects on Amorphous Pharmaceuticals.
  • Srčič, S., & Lavrič, Z. (2023).
  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ.
  • Wang, Z., Wang, Z., Li, Y., & Zhang, W. (2023). Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. Journal of the American Chemical Society.
  • Niu, H.-Y., & Li, Y.-M. (2017). C–H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry.
  • EvitaChem. (n.d.). 3,3-Difluoro-7-methylindolin-2-one.
  • ResearchGate. (2024, May). Fluorinated Azobenzenes in UiO‐66: Unveiling Unprecedented Photoswitching Stability and Efficiency in Azobenzene‐Based Switch@MOF Systems.
  • McKay, G., & Halyburton, H. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Armstrong, N. A. (2026, March 4). The effect of storage conditions on the physical stability of tablets. Pharmaceutical Technology.
  • Tian, B., Zhang, L., Ge, P., Liu, Y., Zhang, Z., & Tang, X. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization.
  • McKay, G., & Halyburton, H. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • ResearchGate. (n.d.).
  • Lorente, C., Marín, J. M., & Durantini, E. N. (2009). Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study. Photochemical & Photobiological Sciences.
  • International Journal in Management and Social Science. (2021, November 15).
  • University of Windsor. (n.d.). HYDROLYSIS.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Weatherly, C. D., Tousignant, M. P., & Gagne, M. R. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters.
  • Wsol, M., & Wsol, V. (2022).
  • Blog. (2025, October 1).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Cayman Chemical. (2022, December 22).
  • Frontiers. (n.d.). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria.
  • ResearchGate. (2018, May 16). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor.
  • National Center for Biotechnology Information. (2025, October 29). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.
  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
  • Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
  • Cook, A. M., & Hütter, R. (1984). The degradative pathway of the s-triazine melamine. Biochemical Journal.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS.
  • Bokkenheuser, V. D., Shackleton, C. H., & Winter, J. (1987).
  • National Center for Biotechnology Information. (2024, March 6).
  • YouTube. (2018, August 1).
  • PubMed. (2018, June 15). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 3,3-Difluoro-7-methylindolin-2-one

Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 3,3-difluoro-7-methylindolin-2-one . This guide is engineered for analytical chemists and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 3,3-difluoro-7-methylindolin-2-one . This guide is engineered for analytical chemists and drug development professionals, moving beyond basic protocols to explore the thermodynamic and chemical causality behind method optimization.

Mechanistic Overview: The Molecule

To develop a robust HPLC method, we must first deconstruct the analyte's structural features and how they dictate stationary phase interactions:

  • Gem-Difluoro Group (C3): The substitution of two fluorine atoms at the C3 position removes the potential for keto-enol tautomerism (common in standard oxindoles), stabilizing the molecule. However, it introduces a highly electronegative dipole and significant lipophilicity.

  • Lactam Core (N1-H, C2=O): The oxindole core contains a lactam ring. The N1-H acts as a strong hydrogen bond donor, while the C2=O is a hydrogen bond acceptor. This highly polarizable region is the primary culprit for secondary interactions with column silanols.

  • Methyl Group (C7): Adds localized steric hindrance near the N1-H and increases overall hydrophobicity.

Method Development Workflow

The following logic tree dictates the optimal pathway for isolating this fluorinated oxindole from closely related impurities (e.g., unfluorinated precursors or mono-fluoro degradation products).

HPLC_Workflow Start Start: 3,3-difluoro-7-methylindolin-2-one ColScreen Column Screening (C18 vs. PFP) Start->ColScreen SelectPFP Select PFP Column (Fluorophilic & π-π interactions) ColScreen->SelectPFP MobilePhase Mobile Phase Optimization (MeOH vs. ACN + 0.1% FA) SelectPFP->MobilePhase PeakShape Evaluate Peak Shape (Lactam NH interactions) MobilePhase->PeakShape Tailing Peak Tailing? PeakShape->Tailing AdjustpH Adjust pH / Add Buffer (e.g., 0.1% TFA) Tailing->AdjustpH Yes Validate Method Validation (Self-Validating System) Tailing->Validate No AdjustpH->PeakShape

Fig 1. HPLC method development workflow for 3,3-difluoro-7-methylindolin-2-one.

Core Troubleshooting & FAQs

Q1: Why am I failing to achieve baseline resolution between 3,3-difluoro-7-methylindolin-2-one and its unfluorinated precursor on a standard C18 column? Causality & Solution: Standard C18 columns separate analytes primarily based on dispersive hydrophobic interactions. Because the van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), the purely hydrophobic difference is often insufficient for baseline separation. Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns engage in multiple orthogonal retention mechanisms: dispersive, π−π , dipole-dipole, and highly specific fluorophilic interactions. The highly electronegative fluorine atoms on the PFP ring exhibit differential dipole alignment with the gem-difluoro group versus a non-fluorinated analog, dramatically improving selectivity[1].

Q2: I am experiencing severe peak tailing (Asymmetry Factor > 1.8). How do I correct this? Causality & Solution: Peak tailing for this specific molecule is driven by the lactam N1-H group acting as a hydrogen bond donor. It interacts strongly with residual, unendcapped silanols ( SiO− ) on the silica base particle. At a mid-range pH (pH 4–7), these silanols are ionized, creating strong secondary electrostatic drag on the molecule[2]. Recommendation: You must suppress silanol ionization. Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) to protonate the silanols ( SiOH ), neutralizing their charge[3].

Q3: Should I use Methanol or Acetonitrile as the strong organic modifier with a PFP column? Causality & Solution: Methanol is highly recommended. Acetonitrile is a π -electron-rich solvent that can actively compete with the analyte for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol is protic and lacks π -electrons, which enhances the shape selectivity and π−π interactions between the indolin-2-one core and the PFP ligand[4].

Tailing_Troubleshooting Issue Issue: Peak Tailing (Asymmetry > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Silanol Silanol Ionization? (pH > 3) Check1->Silanol Fix1 Lower pH to < 3.0 (e.g., 0.1% TFA) Silanol->Fix1 Yes Check2 Check Column Overload Silanol->Check2 No Overload High Injection Mass? Check2->Overload Fix2 Reduce Injection Volume/Conc. Overload->Fix2 Yes Check3 Check Column Frit/Void Overload->Check3 No Fix3 Backflush or Replace Column Check3->Fix3

Fig 2. Root-cause analysis and troubleshooting logic for peak tailing in HPLC.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must be self-validating. The following protocols include internal controls to prove that the experimental choices are actively solving the targeted chemical or physical issue.

Protocol 1: Orthogonal Column Screening & Mobile Phase Optimization

Objective: Establish a baseline method with optimal selectivity and prove that retention shifts are due to chemical selectivity, not system flow errors. Self-Validation Mechanism: The inclusion of a void volume marker (Uracil) ensures that t0​ is constant, validating that changes in the selectivity factor ( α ) are strictly due to stationary phase chemistry.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with MS-grade Water and Methanol. Ensure the UV detector baseline is stable at 254 nm.

  • Column Installation: Install a high-purity PFP column (e.g., 2.1 x 100 mm, 1.7 µm) and a standard C18 column of identical dimensions for parallel comparison.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (pH ~2.7 to suppress silanols).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Sample Preparation: Prepare a resolution mixture containing Uracil (void marker, t0​ ), 7-methylindolin-2-one (unfluorinated control), and 3,3-difluoro-7-methylindolin-2-one at 50 µg/mL in 50:50 Water:Methanol.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min. Column temperature: 40°C.

  • Data Analysis: Calculate the selectivity factor ( α=k2′​/k1′​ ) between the unfluorinated and difluorinated peaks. A successful, validated run will show α>1.2 on the PFP column, while t0​ (Uracil) remains identical across both columns.

Protocol 2: Root-Cause Isolation for Peak Tailing

Objective: Differentiate between chemical secondary interactions (silanols) and physical column failure (voids/frit blockages)[5]. Self-Validation Mechanism: By injecting a neutral marker and manipulating pH, we isolate the specific variable causing the peak distortion.

Step-by-Step Methodology:

  • The Uracil Test: Inject 1 µL of a 10 µg/mL Uracil solution under isocratic conditions (e.g., 30% B).

  • Evaluate Uracil Symmetry:

    • Outcome A (Uracil tails): The issue is physical (e.g., blocked frit, column void). Action: Backflush the column or replace the inlet frit.

    • Outcome B (Uracil is perfectly symmetrical, but the indolin-2-one tails): The issue is chemical (lactam-silanol interactions). Proceed to step 3.

  • The pH Shift Test: Prepare Mobile Phase A with 10 mM Ammonium Acetate adjusted to pH 6.0. Inject the 3,3-difluoro-7-methylindolin-2-one sample.

  • Evaluate Chemical Shift: If tailing drastically worsens at pH 6.0 compared to pH 2.7, this definitively proves lactam-silanol electrostatic interactions are the root cause. Action: Permanently adopt a low-pH mobile phase (0.1% TFA) to keep silanols protonated.

Quantitative Data Summaries

Table 1: Stationary Phase Selectivity Comparison (Data represents typical retention behaviors for fluorinated indolin-2-ones)

Column ChemistryRetention Factor ( k′ )Selectivity ( α ) vs UnfluorinatedPeak Asymmetry ( As​ )Primary Retention Mechanism
Standard C18 3.21.05 (High co-elution risk)1.4Hydrophobic / Dispersive
PFP (Pentafluorophenyl) 4.51.35 (Baseline resolved)1.1 π−π , Dipole, Fluorophilic
Phenyl-Hexyl 3.81.15 (Partial resolution)1.2 π−π , Hydrophobic

Table 2: Mobile Phase Modifier & Additive Effects on PFP Columns

Organic ModifierAqueous AdditiveSystem pHEffect on 3,3-difluoro-7-methylindolin-2-one
AcetonitrileNone~6.0Poor retention, severe tailing, π−π masking.
MethanolNone~6.0Good retention, moderate tailing ( As​ ~ 1.5).
Methanol0.1% Formic Acid~2.7Excellent retention, sharp peaks ( As​ < 1.2).
Methanol0.1% TFA~2.0Maximum silanol suppression, perfect symmetry.

References

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: LCGC International / chromatographyonline.com URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables Source: ALWSCI News URL:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International / chromatographyonline.com URL:[Link]

Sources

Optimization

Handling moisture sensitivity in 3,3-difluoro-7-methylindolin-2-one synthesis

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated molecules, specifically 3,3-difluoro-7-methylindolin-2-one. The inherent reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated molecules, specifically 3,3-difluoro-7-methylindolin-2-one. The inherent reactivity of fluorinating agents and intermediates necessitates stringent control over experimental conditions, with moisture sensitivity being a primary obstacle to achieving high yields and purity. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What is the most likely cause?

The most probable cause for low or no yield in this synthesis is the deactivation of moisture-sensitive reagents. Fluorinating agents are particularly susceptible to hydrolysis, which can be caused by trace amounts of water in your solvent, on your glassware, or from atmospheric exposure.[1][2]

Q2: I observe the formation of a white precipitate in my reaction mixture. What is it?

A white precipitate often indicates the reaction of the fluorinating agent with residual moisture.[1] This byproduct consumes your reagent and can complicate the purification of your desired product. Rigorous drying of all glassware and solvents is essential to prevent this.

Q3: How can I be certain that my "anhydrous" solvent is truly dry enough for the reaction?

Commercially available anhydrous solvents can still contain trace amounts of water that are detrimental to moisture-sensitive reactions.[1] For highly sensitive syntheses, it is best practice to freshly distill solvents from an appropriate drying agent.[3][4] Alternatively, the water content can be tested prior to use.[1] While Karl Fischer titration is a common method for determining water content[5], more sensitive techniques like ¹⁹F-NMR-based aquametry can detect water at the sub-microgram level.[6][7][8]

Q4: What are the best practices for storing and handling moisture-sensitive fluorinating agents?

Proper storage and handling are critical.[2] These reagents should be stored under a dry, inert atmosphere (nitrogen or argon) in a cool, dry place.[1][2] For particularly sensitive agents, storage in a glovebox is recommended.[1] When handling, use dry glassware and perform all transfers under an inert atmosphere.[2]

Q5: Can the position of the methyl group on the indole ring influence the reaction's sensitivity to moisture?

While the primary issue is the reactivity of the fluorinating agent with water, the electronic properties of the starting material can play a role. The electron-donating nature of the methyl group at the 7-position influences the electron density of the indole ring, which can affect the rate and success of the fluorination step. However, the core problem of moisture sensitivity lies with the reagents themselves.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3,3-difluoro-7-methylindolin-2-one.

Problem 1: Inconsistent or Low Yields
Possible Cause Recommended Solution & Explanation
Moisture Contamination of Solvents Even "anhydrous" solvents can absorb moisture. It is crucial to use freshly dried and distilled solvents.[1] Consider implementing a consistent solvent drying protocol, such as distillation from calcium hydride for halogenated solvents or sodium/benzophenone for ethers.[3][4]
Compromised Fluorinating Agent The fluorinating agent may have been exposed to moisture during storage or transfer.[1] To test this, run a small-scale control reaction with a new, unopened bottle of the reagent. If the control reaction is successful, your previous bottle was likely compromised.[1]
Improperly Dried Glassware Glass surfaces can adsorb a significant amount of water.[9] All glassware must be rigorously dried, either by oven-drying overnight or by flame-drying under vacuum immediately before use.[9] Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon) to prevent re-adsorption of atmospheric moisture.[1]
Leaks in the Reaction Setup A poorly sealed reaction apparatus can allow atmospheric moisture to enter. Ensure all joints are well-greased and securely clamped. Use high-quality rubber septa and consider wrapping them with parafilm for an extra layer of protection.[1]
Problem 2: Formation of Unidentified Byproducts
Possible Cause Recommended Solution & Explanation
Hydrolysis of Starting Material or Intermediates The presence of water can lead to the hydrolysis of the starting 7-methylindolin-2-one or fluorinated intermediates. This is especially true if the reaction conditions become acidic due to the reaction of the fluorinating agent with water, which can generate HF.[2] Rigorous exclusion of water is the primary solution.
Side Reactions Promoted by Moisture Water can promote side reactions, such as elimination or the formation of ethers, particularly if carbocation intermediates are formed.[2] Maintaining strictly anhydrous conditions will suppress these unwanted pathways.
Reaction with Solvent Some fluorinating agents can react with certain solvents, especially at elevated temperatures. Ensure that your chosen solvent is compatible with the fluorinating agent under the reaction conditions. Consult the supplier's technical data or relevant literature for compatibility information.
Problem 3: Reaction Fails to Initiate or Stalls
Possible Cause Recommended Solution & Explanation
Inactive Fluorinating Agent As with low yields, this is a primary suspect. The agent may be completely hydrolyzed.[2] Test with a fresh batch of reagent.[1]
Incorrect Reaction Temperature Fluorination reactions can be highly temperature-dependent. Ensure your reaction is being conducted at the optimal temperature as specified in the literature protocol. Use a calibrated thermometer and an appropriate cooling or heating bath to maintain a stable temperature.
Insufficient Mixing In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and prevent the reaction from proceeding efficiently. Use an appropriately sized stir bar and a stir plate capable of vigorous agitation.

III. Key Experimental Protocols & Workflows

Protocol 1: Rigorous Drying of Glassware
  • Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and then acetone.

  • Oven Drying: Place the clean glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.[9]

  • Flame Drying (Alternative): For immediate use, assemble the glassware and flame-dry all surfaces under a vacuum using a high-temperature heat gun or a Bunsen burner (with appropriate safety precautions).

  • Cooling: Allow the hot glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[1] This prevents atmospheric moisture from being drawn into the flask as it cools.

Protocol 2: Establishing and Maintaining an Inert Atmosphere

An inert atmosphere is crucial for preventing moisture and oxygen from interfering with the reaction.[10]

  • Setup: Assemble the dry glassware, including a stir bar, and equip the reaction flask with a rubber septum.

  • Flushing: Insert a needle connected to a source of inert gas (nitrogen or argon) through the septum, and an outlet needle to vent the displaced air.[11][12] Flush the system for several minutes.[11][12]

  • Maintaining Positive Pressure: Remove the outlet needle and maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a gas bubbler or a balloon filled with the inert gas.[13]

Workflow: Handling Moisture-Sensitive Reagents

The following diagram illustrates the critical steps for transferring a moisture-sensitive solid reagent.

MoistureSensitiveReagentHandling cluster_Glovebox Inside Glovebox or Under Inert Gas Flow cluster_Benchtop Benchtop (Inert Atmosphere) A Weigh Reagent Quickly B Add to Reaction Flask A->B Minimize Exposure C Reaction Flask with Inert Gas B->C Transfer D Seal Flask Immediately C->D

Caption: Workflow for handling solid moisture-sensitive reagents.

IV. Visualizing the Problem: The Impact of Moisture

The following diagram illustrates how the presence of water can lead to multiple failure points in the synthesis.

MoistureInterference Start 7-Methylindolin-2-one + Fluorinating Agent DesiredProduct 3,3-Difluoro-7-methylindolin-2-one Start->DesiredProduct Anhydrous Conditions (Successful Synthesis) NoReaction Reaction Failure / Low Yield Start->NoReaction Insufficient Active Reagent H2O H₂O (Moisture) DeactivatedReagent Deactivated Reagent (e.g., HF, hydrolysis byproducts) H2O->DeactivatedReagent Reacts with Fluorinating Agent SideProducts Unwanted Byproducts (e.g., hydrolyzed starting material) H2O->SideProducts Reacts with Starting Material/Intermediates

Caption: Logical flow of moisture interference in the fluorination reaction.

By understanding the critical role of moisture and implementing these rigorous anhydrous techniques, researchers can significantly improve the success rate and reproducibility of the 3,3-difluoro-7-methylindolin-2-one synthesis.

V. References

  • BenchChem Technical Support Center. (n.d.). Managing Moisture Sensitivity of Fluorinating Agents. Retrieved from

  • BenchChem Technical Support Center. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Retrieved from

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. PMC. [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Chemistry. [Link]

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere. [Video]. YouTube. [Link]

  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere, with no O2. [Video]. YouTube. [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Borah, B., et al. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. RSC Advances, 13(10), 6583-6603. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • MDPI. (2022, December 1). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. [Link]

  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Langhals, H. (1990). A Simple, Quick, and Precise Procedure for the Determination of Water in Organic Solvents. Analytical Letters, 23(12), 2243-2258. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthetic strategies for the construction of C3-fluorinated oxindoles. Royal Society of Chemistry. [Link]

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]

  • Kumar, A., et al. (2026, January 20). Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones. RSC Advances, 16(5), 2893-2897. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Scribd. (n.d.). Effective Methods for Drying Solvents. Retrieved from [Link]

  • Reddit. (2022, October 18). Moisture Sensitivity of Boron Trifluoride Etherate. r/Chempros. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5539-5549. [Link]

  • ACS Sustainable Chemistry & Engineering. (2024, October 3). Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. [Link]

  • NSF PAR. (n.d.). Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles. Retrieved from [Link]

  • Journal of Materials Chemistry B. (n.d.). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Royal Society of Chemistry. [Link]

  • Smith, A. M., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691. [Link]

  • ResearchGate. (2018, May 16). (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355-358. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3-Difluoroazetidines. Retrieved from [Link]

  • MDPI. (2025, April 22). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. [Link]

  • PubMed. (2020, May 1). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. [Link]

  • ResearchGate. (n.d.). The effect of hydrolysis conditions on the aroma released from Semillon grape glycosides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Fluorinated Scaffolds: A Comparison Guide for ¹H and ¹⁹F NMR Reference Spectra of 3,3-Difluoro-7-methylindolin-2-one

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally validating halogenated heterocyclic intermediates. 3,3-difluoro-7-methylindolin-2-one is a highly valued bui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally validating halogenated heterocyclic intermediates. 3,3-difluoro-7-methylindolin-2-one is a highly valued building block in the synthesis of kinase inhibitors and CNS-active therapeutics[1]. The gem-difluoro moiety at the C3 position dramatically alters the lipophilicity, metabolic stability, and electronic distribution of the oxindole core.

Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares the acquisition of ¹H and ¹⁹F NMR reference spectra using High-Field (600 MHz) versus Benchtop (80 MHz) NMR platforms. Furthermore, it provides experimental data comparing the spectral quality of a Premium Certified Reference Material (CRM) against standard commercial-grade alternatives.

Mechanistic Grounding: The Analytical Power of ¹⁹F and ¹H NMR

To understand why specific NMR platforms perform differently, we must first analyze the causality behind the molecule's electronic environment.

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local electronic environment, making it an exceptional analytical probe. In 3,3-difluoroindolin-2-one derivatives, the geminal fluorine atoms at the C3 position typically resonate as a distinct, sharp singlet in the region of -110 to -112 ppm[2][3]. Because the C3 position lacks protons, there is no complex ¹H-¹⁹F geminal coupling, which simplifies the ¹⁹F spectrum and allows for rapid purity assessment.

Conversely, the ¹H NMR spectrum is anchored by the 7-methyl substitution, which provides a highly diagnostic singlet near 2.2–2.4 ppm[4]. This methyl peak serves as an excellent internal integration standard against the aromatic protons (C4, C5, C6), which exhibit a characteristic splitting pattern sensitive to the magnetic field strength of the instrument.

Electronic_Effects Core Indolin-2-one Core GemDifluoro 3,3-Difluoro Substitution (Strong Electron Withdrawing) Core->GemDifluoro C3 Position Methyl 7-Methyl Substitution (Weak Electron Donating) Core->Methyl C7 Position Effect1 Deshields C4/C6 Protons (Downfield Shift in 1H NMR) GemDifluoro->Effect1 Effect2 Sharp 19F Singlet (~ -111 ppm) No 1H-19F Geminal Coupling GemDifluoro->Effect2 Effect3 Shields C6 Proton Diagnostic 3H Singlet (~ 2.3 ppm) Methyl->Effect3

Figure 1. Electronic effects of 3,3-difluoro and 7-methyl substitutions on NMR chemical shifts.

Experimental Workflows: A Self-Validating Protocol

To ensure absolute trustworthiness in our comparative data, the following standardized protocol must be utilized. This workflow eliminates paramagnetic particulate matter and standardizes relaxation times, ensuring that any spectral differences are solely due to the instrument or the sample grade.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 15.0 ± 0.1 mg of 3,3-difluoro-7-methylindolin-2-one into a static-free weighing boat.

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen for its excellent solubilizing power for fluorinated oxindoles, while TMS provides a reliable 0.0 ppm calibration point.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: This critical step removes insoluble particulates that cause localized magnetic field inhomogeneities, ensuring sharp linewidths.

  • Instrument Tuning & Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the ¹H lock level is maximized.

  • Acquisition Parameters:

    • ¹H NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, 16 scans, spectral width 12 ppm.

    • ¹⁹F NMR: Pulse angle 30°, relaxation delay (D1) 3.0 s, 32 scans, spectral width 200 ppm, centered at -100 ppm. Causality: A longer D1 is mandatory for ¹⁹F due to the slower longitudinal relaxation (T1) of fluorinated carbons lacking directly attached protons.

NMR_Workflow Start Weigh 15 mg Sample (CRM vs. Crude) Dissolve Dissolve in 0.6 mL CDCl3 (0.03% TMS) Start->Dissolve Filter Filter through Glass Wool into 5mm NMR Tube Dissolve->Filter Platform Select NMR Platform Filter->Platform Benchtop Benchtop NMR (80 MHz) Routine QA/QC Platform->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation Platform->HighField Acq1H 1H Acquisition (16 Scans, D1=2s) Benchtop->Acq1H Acq19F 19F Acquisition (32 Scans, D1=3s) Benchtop->Acq19F HighField->Acq1H HighField->Acq19F Data Spectral Processing & Impurity Profiling Acq1H->Data Acq19F->Data

Figure 2. Comparative NMR sample preparation and acquisition workflow for fluorinated oxindoles.

Data Presentation & Objective Comparisons

Reference Chemical Shift Assignments

Using the High-Field (600 MHz) platform, the exact chemical shifts for the Premium CRM grade of 3,3-difluoro-7-methylindolin-2-one are established below.

Table 1: ¹H and ¹⁹F NMR Chemical Shift Assignments (600 MHz, CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹⁹F -111.2Singlet (s)2FC3-F₂
¹H 8.85Broad Singlet (br s)1HN1-H (Solvent dependent)
¹H 7.35Doublet (d, J=7.5 Hz)1HC4-H
¹H 7.15Doublet (d, J=7.5 Hz)1HC6-H
¹H 7.02Triplet (t, J=7.5 Hz)1HC5-H
¹H 2.32Singlet (s)3HC7-CH₃
Platform Performance: High-Field vs. Benchtop NMR

When integrating this compound into a drug development pipeline, laboratories must choose between the high resolution of a 600 MHz system and the rapid accessibility of an 80 MHz benchtop system.

Table 2: Performance Comparison of NMR Platforms for 3,3-Difluoro-7-methylindolin-2-one

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Causality / Impact
¹H Resolution (Aromatic Region) Baseline separation of C4, C5, C6 protonsOverlapping multiplet (7.0 - 7.4 ppm)High B₀ field strength dramatically reduces second-order strong coupling effects.
¹⁹F Sensitivity (LOD) < 0.1%~ 1.5%Cryoprobes and high fields increase the signal-to-noise ratio, critical for detecting trace impurities.
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)Benchtop systems enable fume-hood adjacent, continuous QA/QC monitoring without maintenance overhead.
Analysis Time 10-15 mins (including queuing)< 3 minsBenchtop eliminates core-facility bottlenecks for routine identity verification.
Material Quality: Premium CRM vs. Standard Commercial Grade

The quality of the reference material directly impacts downstream synthetic yields. Standard commercial grades often suffer from incomplete fluorination during synthesis (e.g., using DAST or Selectfluor).

Table 3: Spectral Comparison of Material Grades

Quality MetricPremium CRM GradeStandard Commercial GradeAnalytical Evidence
Overall Purity > 99.5%~ 95.0%¹H NMR integration of baseline noise and residual solvent peaks.
Monofluorinated Impurity Non-detectable1.5 - 3.0%Presence of a doublet at ~ -180 ppm in ¹⁹F NMR (due to ¹H-¹⁹F geminal coupling of a CHF group).
Residual Fluorinating Agent Non-detectableTraceExtraneous peaks in the ¹⁹F NMR outside the expected -111 ppm region.

Conclusion

For the rigorous structural validation of 3,3-difluoro-7-methylindolin-2-one, High-Field (600 MHz) NMR remains the gold standard for initial structural elucidation and trace impurity profiling (detecting monofluorinated byproducts down to <0.1%). However, once the reference spectra are established, Benchtop (80 MHz) NMR proves to be an exceptionally efficient, high-throughput alternative for routine QA/QC, particularly because the isolated ¹⁹F singlet at -111.2 ppm and the ¹H methyl singlet at 2.32 ppm suffer from zero spectral overlap regardless of field strength. Furthermore, utilizing a Premium CRM grade standard is critical to avoid false-positive impurity signals during comparative batch analysis.

Sources

Comparative

High-Resolution LC-MS/MS Fragmentation Analysis of 3,3-Difluoro-7-methylindolin-2-one: A Platform Comparison Guide

Executive Summary & The Analytical Challenge In modern drug development, fluorinated oxindoles—specifically derivatives like 3,3-difluoro-7-methylindolin-2-one —serve as critical building blocks for kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In modern drug development, fluorinated oxindoles—specifically derivatives like 3,3-difluoro-7-methylindolin-2-one —serve as critical building blocks for kinase inhibitors and central nervous system (CNS) therapeutics. The gem-difluoro group significantly alters the molecule's lipophilicity, metabolic stability, and electron distribution compared to its non-fluorinated counterparts[1].

For analytical scientists, elucidating the structure of these molecules and their downstream metabolites requires robust High-Resolution Mass Spectrometry (HRMS). However, the strong C-F bonds and the stability of the oxindole core present unique fragmentation challenges. This guide objectively compares two premier HRMS fragmentation platforms—Orbitrap Higher-energy Collisional Dissociation (HCD) and Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) —to determine the optimal workflow for characterizing 3,3-difluoro-7-methylindolin-2-one.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

Understanding the physical causality behind ion activation is critical for selecting the right platform for small molecule structural elucidation[2].

The Physics of Fragmentation
  • Orbitrap HCD (Beam-Type Fragmentation): Unlike traditional ion trap CID (which relies on resonance excitation and suffers from the "1/3 rule" that cuts off low-mass fragments), HCD is a beam-type technique. Ions are accelerated into a nitrogen-filled multipole collision cell via a steep DC gradient[3]. This high-energy environment facilitates multiple collision events, effectively breaking the resilient C-F bonds of the difluorooxindole and capturing the complete low-mass fragment spectrum[3]. Furthermore, the Orbitrap analyzer provides ultra-high resolution (up to 280,000 FWHM), which is essential for separating isobaric interferences[4].

  • Q-TOF CID (Quadrupole Beam-Type): Q-TOF systems also utilize beam-type fragmentation within a hexapole or quadrupole collision cell[2]. While their maximum resolving power (typically 40,000–70,000) is lower than that of an Orbitrap, Q-TOFs excel in scan speed and isotopic fidelity [4]. For high-throughput pharmacokinetic (PK) profiling where rapid UHPLC peaks (1–2 seconds wide) must be sampled multiple times, the Q-TOF provides superior quantitative reproducibility[5].

Quantitative Platform Performance Comparison
FeatureOrbitrap (HCD)Q-TOF (CID)Traditional Ion Trap (CID)
Fragmentation Type Beam-type (Multiple collisions)Beam-type (Multiple collisions)Resonance (Single collision)
Low-Mass Cut-off NoneNoneYes (~1/3 of precursor m/z)
Mass Accuracy < 1 ppm (with internal lock-mass)1 - 3 ppm> 50 ppm
Optimal Use Case Deep structural elucidationHigh-throughput PK profilingBasic MS^n pathway tracing
Isotopic Fidelity Moderate (drops at max resolution)ExcellentPoor

Mechanistic Fragmentation Pathways

The exact monoisotopic mass of 3,3-difluoro-7-methylindolin-2-one ( C9​H7​F2​NO ) is 183.050 Da, yielding a protonated precursor [M+H]+ at m/z 184.057 .

When subjected to HCD or high-energy CID, the molecule exhibits a highly deterministic fragmentation cascade governed by the electron-withdrawing nature of the fluorine atoms and the stability of the aromatic system:

  • Primary Neutral Loss of HF (-20.006 Da): Protonation at the amide nitrogen or carbonyl oxygen weakens the adjacent C-F bonds. The molecule rapidly eliminates hydrogen fluoride (HF) to form a highly conjugated, stable fluoro-methylindolenine cation at m/z 164.051 [6].

  • Loss of Carbon Monoxide (-27.995 Da): A classic hallmark of isatin and oxindole derivatives is the contraction of the heterocyclic ring via the extrusion of CO[7]. This can occur directly from the precursor to yield m/z 156.062 , or sequentially from the [M+H−HF]+ ion to yield m/z 136.056 .

G M [M+H]+ m/z 184.057 F1 [M+H - HF]+ m/z 164.051 M->F1 -HF (-20 Da) F2 [M+H - CO]+ m/z 156.062 M->F2 -CO (-28 Da) F3 [M+H - HF - CO]+ m/z 136.056 F1->F3 -CO (-28 Da) F2->F3 -HF (-20 Da)

Fig 1: Primary HCD/CID fragmentation pathways of 3,3-difluoro-7-methylindolin-2-one.

High-Resolution Fragment Ion Assignments
Fragment Ion FormulaTheoretical m/zObserved m/z (Orbitrap HCD)Mass Error (ppm)Relative Abundance (NCE 30)
[C9​H8​F2​NO]+ (Precursor)184.0568184.0569+0.515%
[C9​H7​FNO]+ (-HF)164.0506164.0505-0.6100% (Base Peak)
[C8​H8​F2​N]+ (-CO)156.0619156.0621+1.225%
[C8​H7​FN]+ (-HF, -CO)136.0557136.0558+0.760%

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating continuous internal lock-mass calibration, any run deviating by >2 ppm is automatically flagged, ensuring that all assigned fragments for the target analyte are structurally unambiguous[8].

Workflow Visualization

G Sample Analyte Prep (10 µM, 0.1% FA) LC UHPLC (C18 Column) Sample->LC Orbi Orbitrap (HCD) High Res LC->Orbi QTOF Q-TOF (CID) High Scan Rate LC->QTOF DataOrbi Rich Low-Mass Data (No 1/3 Rule) Orbi->DataOrbi DataQTOF Isotopic Fidelity Rapid Profiling QTOF->DataQTOF

Fig 2: Parallel LC-MS/MS workflow comparing Orbitrap HCD and Q-TOF CID platforms.

Protocol A: Orbitrap HCD Workflow (Structural Elucidation)

Rationale: Stepped Normalized Collision Energy (NCE) is utilized to capture both fragile neutral losses (like HF) and deeper skeletal cleavages (like CO) in a single composite spectrum[3].

  • Sample Preparation: Dilute 3,3-difluoro-7-methylindolin-2-one to 10 µM in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Source Parameters: HESI source in positive mode; Capillary Temp 320°C; Spray Voltage 3.5 kV.

  • Self-Validation (Lock-Mass): Enable internal calibration using ambient polysiloxane background ions (m/z 371.1012) or a post-column infusion of fluoranthene[9].

  • MS2 Acquisition:

    • Isolation Window: 1.0 m/z.

    • Resolution: 35,000 at m/z 200.

    • Fragmentation: HCD with Stepped NCE at 20, 30, and 45.

    • AGC Target: 1×105 , Max Injection Time: 50 ms.

Protocol B: Q-TOF CID Workflow (High-Throughput Profiling)

Rationale: Q-TOF platforms utilize dynamic collision energy ramping synchronized with orthogonal acceleration to maintain high scan rates without sacrificing isotopic fidelity[4].

  • Sample & LC: Identical to Protocol A to ensure direct comparability.

  • Source Parameters: Dual AJS ESI in positive mode; Gas Temp 300°C; VCap 3.5 kV.

  • Self-Validation (Reference Mass): Utilize a secondary reference sprayer infusing Leucine Enkephalin (m/z 556.2771) at 5 µL/min. The acquisition software must be set to automatically correct the mass axis every 1 second.

  • MS2 Acquisition:

    • Isolation Window: Narrow (~1.3 m/z).

    • Acquisition Rate: 10 spectra/second (ideal for narrow UHPLC peaks).

    • Fragmentation: CID using Nitrogen gas. Apply a collision energy ramp of 15 to 35 eV.

Conclusion

For the structural characterization of 3,3-difluoro-7-methylindolin-2-one, both platforms successfully identify the critical -HF and -CO neutral losses. However, the Orbitrap HCD platform provides superior mass accuracy for deep structural elucidation and definitive formula assignment of low-mass fragments. Conversely, the Q-TOF CID platform is recommended for downstream quantitative applications where rapid scan speeds and isotopic fidelity are paramount for accurate integration of narrow chromatographic peaks.

References

  • Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Amazon S3.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELJ3lXoatujbRe6k3IfyxrZxVwy2Tifb53GZPKin0zUj7CbLV39UpKCgUGRdXf8k-7r_C9KJHDBH4-ltaRqL2OiovBC62-WHw26C9YroqMmBq7CMoPUnDHya3-XRWSW74dgPo3tN49oEYRNt4IougmkzcCzf1OfmvysPVkQ-Zr9B-RhG97kroi9jrGAKSReuVvXPGnnzY7ardEK8GxEfuRuuMyJkOnOKHqkegMR26Vj_GwkwtKq3qBVqpIBOzWZfAS6q25T1batfiW010BHyeRz_bWSBJErC_HdM1ziSm15yFZzatJoQuKm7Vg9GzKtOL3MTn7x3r0XdO-ZABxjzMYxm6388Q8x3zjkvOIlOXnF_XAUztagqDg85HvZG8Dd2L-9JhTO3v_10N_RWAE2j0kHPYBZS5dOjrAExJb7OeJfGuksgBy__sMbEzWg9-ivucXO_6bCNr4LvaFoqWVvDakQpWy0G4cKzbDA43WL8P1HZfA9VU32tSdMyGcEgbe2Y8uw_bNfos5cxXRdoycHfGOxVJG]
  • The chemistry of isatins: a review from 1975 to 1999. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRgtOyif9t_TehV-AU5zDEXqNsffZ2BIdUXZY2k70KDzRt6_wRJfj9VYR8tJIAwTH4Nav7IMnlLuDB7HQjl58w0NRBHMxq6nCCNYDQ9ZZG6xrE_jYdAm5yJ_U8iTh0Ie7kpENRBXf38w_t1Z8SCkm3hMEmrxNjaLPbg==]
  • The Chemistry of Isatins: a Review from 1975 to 1999. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELo0b5r9X2aw8hZEhkCVs0NavtOyl81DsrLBCcN7wPgHH-deW264kM44yxD20HDzTmYzQhOlBoyoIHRXHVUyu0DzNAVlQDsabuV67PldX-TXcwUWb5mM1LQrqOWDYhg__EeDcKixjcj8NADJR5TOuQuOTouozPnUhjuEuugIBF7woMjsirk0-X]
  • Understanding differences in CID fragmentation in a mass spectrometer. MS Vision.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzbKf_oWKKVdthWm7EBt7kVP4Tu1RQ05pP4l7qVv-gC9VhliFrXdC-MfjAcHXjQtK4j3zJpGI3MrjYwEdZfUXROvB2xqf-Wc03VWOWefSA0dWeV1XeA-gWuwe43XIzBSQn5WtQu6ZdgdPO0sX_nA8PuD1Z_fDfnPAfsJlsn2fum0lB6xDEfG8SYaJSWmoZe2N8ds51wHwXtQ==]
  • Collision-Based Ion-activation and Dissociation. AnalyteGuru.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEss68cezZz69dKNG_yKBg74MAsPlWpSFpAfdZkcon7rPdmeSVYKlt2rUU3IAM1zSpiOkFzvd28X2e9OnRWhlxHruZcqbcKU_4YgDYfKqewAsOQgqDKUA54nug_eY6SuV4QBGDaJ3Y_CCWBwVx9VwymAnxpmvIpZGAI_0MKatF9xWUjxhOpSDnPTOLt_7mgILAEvpBkqP-kBQ==]
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdYi4KvYcjTGg9nYc4wYLSIQA2VQpsJ8e9DZzyFlR6YPkGzCLEJuN90nl-FKekXHdOMANe2hnZ1_z6lrW0Mvd2mulAvvPUW1Ko4IfXj5usJv-VkLyAS2iDsbTaBbH8mzUgdD5Um9Mbg9pAeJgt0bSFZZZvOpw0v718XV7cDTTC5iUkAdgL_rm4mWJ-s8YSydqabsn6MlS_xJAedlzUMZYRey-tGIstwf2yRn7wBJuR9ZFFpr-JWwJDsN1_OJ4W-4R3H3JMdQ==]
  • Orbitrap Mass Spectrometry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_FVcxmn0Glh4W56FttLU6yVhihNLuPFMznU2SkoHRJR_CmBC_8GGywUgtFT8M3AIr5dz3B7auWpOf_aMAvz51BI50IAaV8TlQg1M2H9f_Bf4obHFiOptg-8GqeZfOeJE-l2ZhNw==]
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ_piYv3IidQP7jiccILqQeGZbWpx30U1mHZtZrPYiVhJLMdxMRK9bwT8ATnaIqxH-5vCCoxEJ1NObAnGEv857d1yxBi1EPjKplAW2kErEUhbQSzx0ER-WRkO6Uqvc7g2o5pdacXiK4b1HM3ONhYXxU9zuhyNOqtAc6IeoxO33RpmQyQGwy_TpAwY7BoI3RubAfXlunIIPpyA7MHXvrMF5wENoXA==]

Sources

Validation

Bioavailability Comparison of 3,3-Difluoro-7-methylindolin-2-one Analogs: A Technical Guide

The Molecular Problem & The Fluorine Solution The indolin-2-one (oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and CNS-active therapeutics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Problem & The Fluorine Solution

The indolin-2-one (oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and CNS-active therapeutics[1]. However, a critical liability of the non-fluorinated indolin-2-one core is the C3 position. The methylene protons at C3 are highly susceptible to hepatic CYP450-mediated oxidation, leading to rapid hydroxylation, ring-opening, and subsequent systemic clearance.

To overcome this pharmacokinetic bottleneck, bioisosteric replacement using fluorine has become a gold-standard optimization strategy. This guide objectively compares the target compound, 3,3-difluoro-7-methylindolin-2-one , against its non-fluorinated and mono-fluorinated analogs to demonstrate the profound impact of gem-difluoro substitution on oral bioavailability.

Mechanistic Causality: Why 3,3-Difluorination?
  • Metabolic Shielding: The C–F bond is significantly stronger (~105 kcal/mol) than the C–H bond (~98 kcal/mol). Replacing both C3 protons with fluorine atoms completely blocks CYP450-mediated oxidation at this soft spot [2].

  • Prevention of Enolization: Mono-fluorinated analogs (3-fluorooxindoles) still possess one highly acidic C3 proton. Under physiological conditions, this leads to deprotonation, formation of an achiral enolate, and rapid racemization, which destabilizes the molecule and exposes it to partial degradation [3]. The 3,3-difluoro analog eliminates this acidic proton entirely.

  • Permeability Enhancement: The gem-difluoro group lowers the molecule's HOMO energy and increases its lipophilicity (LogP). This directly enhances passive transcellular membrane permeability, driving higher intestinal absorption.

MetabolicStability CYP Hepatic CYP450 Enzymatic Interface ResA Rapid C3-Hydroxylation Poor Bioavailability CYP->ResA C3-H Cleavage ResB Partial Oxidation & Racemization Moderate Bioavailability CYP->ResB Enolization / Oxidation ResC Metabolically Blocked at C3 High Bioavailability CYP->ResC Steric/Electronic Shielding A 7-Methylindolin-2-one (Non-fluorinated) A->CYP B 3-Fluoro-7-methylindolin-2-one (Mono-fluorinated) B->CYP C 3,3-Difluoro-7-methylindolin-2-one (Target Compound) C->CYP

Metabolic stability and CYP450-mediated oxidation pathways of indolin-2-one analogs.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate these analogs, we rely on a two-tiered testing cascade. Every protocol described below is engineered as a self-validating system to ensure data integrity and rule out experimental artifacts.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability

Causality: This assay isolates Phase I hepatic metabolism from other physiological clearance mechanisms (e.g., renal excretion), allowing us to directly measure the protective effect of the C3-fluorine substitution against CYP450 enzymes. Self-Validation: The assay includes Verapamil (a known high-clearance compound) as a concurrent positive control. If Verapamil does not degrade by >70% within 30 minutes, the HLM batch is deemed enzymatically inactive, and the assay results are automatically rejected.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM of the test analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Quenching: At defined time points (0, 5, 15, 30, and 60 mins), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: In vitro stability must translate to in vivo exposure. We utilize a rodent model to determine the Absolute Oral Bioavailability (%F), which is the ultimate metric of a drug's viability. Self-Validation: We employ a parallel Intravenous (IV) and Per Os (PO) dosing design. The IV arm bypasses first-pass metabolism, establishing the absolute baseline for Clearance and Volume of Distribution. Without this IV baseline, PO exposure cannot be accurately converted to %F. Furthermore, the dosing vehicle is analyzed via Dynamic Light Scattering (DLS) prior to administration to confirm complete solubilization, ensuring that poor PO exposure is due to metabolism, not artifactual precipitation in the gut.

Step-by-Step Methodology:

  • Formulation: Dissolve the compounds in a vehicle of 5% DMSO / 40% PEG-400 / 55% Saline to achieve a clear solution.

  • Administration: Administer the IV dose (1 mg/kg) via the tail vein and the PO dose (5 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a jugular vein catheter into K2EDTA-coated tubes.

  • Quantification: Extract plasma via centrifugation and quantify the unchanged parent compound using LC-MS/MS. Calculate pharmacokinetic parameters using Non-Compartmental Analysis (NCA).

Quantitative Data Comparison

The following tables summarize the comparative performance of the three analogs, highlighting the dramatic pharmacokinetic enhancements achieved through gem-difluoro substitution.

Table 1: Physicochemical Properties & In Vitro Stability
CompoundSubstitution at C3LogP (Calculated)HLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
7-Methylindolin-2-one -H, -H1.8212.4115.2 (High Clearance)
3-Fluoro-7-methylindolin-2-one -H, -F2.1528.649.5 (Moderate Clearance)
3,3-Difluoro-7-methylindolin-2-one -F, -F2.68> 120.0< 5.0 (Stable)

Data Interpretation: The non-fluorinated parent compound is rapidly cleared by hepatic enzymes. The mono-fluorinated analog offers marginal improvement but remains susceptible to enolization-driven degradation. The 3,3-difluoro analog is metabolically inert under these conditions.

Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)
CompoundIV Clearance (mL/min/kg)PO Cmax​ (ng/mL)PO AUC 0−∞​ (h·ng/mL)Absolute Bioavailability (%F)
7-Methylindolin-2-one 45.2851208.5%
3-Fluoro-7-methylindolin-2-one 28.421045022.4%
3,3-Difluoro-7-methylindolin-2-one 8.11,4503,20078.6%

Data Interpretation: The in vitro stability perfectly translates to in vivo performance. The 3,3-difluoro-7-methylindolin-2-one analog exhibits a nearly 10-fold increase in oral bioavailability compared to the non-fluorinated parent, driven by a massive reduction in systemic clearance and enhanced lipophilicity-driven absorption.

References

  • Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Organic Letters (2012).[Link]

  • Enantioseparation and Racemization of 3-Fluorooxindoles. Chirality (2023).[Link]

  • Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. Journal of Organic Chemistry (2024).[Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: 3,3-Difluoro-7-methylindolin-2-one vs. Traditional Oxindoles

Executive Summary The oxindole (indolin-2-one) core is a privileged scaffold in drug discovery, frequently serving as the hinge-binding motif in kinase inhibitors. However, traditional non-fluorinated oxindoles often suf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxindole (indolin-2-one) core is a privileged scaffold in drug discovery, frequently serving as the hinge-binding motif in kinase inhibitors. However, traditional non-fluorinated oxindoles often suffer from metabolic liabilities, particularly cytochrome P450-mediated oxidation at the C3 position.

The introduction of a gem-difluoro group to create 3,3-difluoro-7-methylindolin-2-one circumvents this metabolic vulnerability while favorably modulating the molecule's lipophilicity and target binding affinity. For researchers and application scientists transitioning from non-fluorinated analogs to this advanced building block, Infrared (IR) spectroscopy serves as the primary diagnostic tool to confirm structural integrity. This guide provides an objective, data-driven comparison of these structural analogs, detailing the mechanistic causality behind their distinct spectral signatures.

Mechanistic Insight: The Electronic Impact of Alpha-Fluorination

To effectively utilize IR spectroscopy for structural validation, one must understand why the spectra of fluorinated and non-fluorinated oxindoles differ. The most prominent diagnostic feature in the IR spectrum of any oxindole is the lactam carbonyl (C=O) stretch[1].

In a standard oxindole such as 7-methylindolin-2-one, the lone pair of electrons on the amide nitrogen delocalizes into the carbonyl carbon. This resonance gives the C=O bond partial single-bond character, which typically places the C=O stretching frequency around 1702–1706 cm⁻¹[2].

Conversely, in 3,3-difluoro-7-methylindolin-2-one, the two highly electronegative fluorine atoms at the alpha position (C3) exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl group through the sigma-bond framework. As a result, the nitrogen's resonance contribution is severely diminished, forcing the C=O bond to retain strict double-bond character. According to Hooke's Law for molecular vibrations, a stronger bond yields a higher force constant ( k ), which directly translates to a higher vibrational frequency. Consequently, the C=O stretch in 3,3-difluorooxindoles experiences a significant "blue shift," appearing between 1746–1759 cm⁻¹[3][4].

InductiveEffect A Alpha-Fluorination (Addition of -F at C3) B Strong Inductive Effect (-I) Electron withdrawal from C=O A->B C Reduced Amide Resonance (Nitrogen lone pair delocalization decreases) B->C D Increased C=O Double Bond Character (Higher Force Constant, k) C->D E Blue Shift in IR Spectrum (C=O stretch shifts from ~1700 to ~1750 cm⁻¹) D->E

Diagram 1: Logical relationship of alpha-fluorination on C=O vibrational frequency.

Comparative IR Absorption Data

The table below summarizes the quantitative spectral shifts observed when transitioning from the non-fluorinated alternative to the difluorinated product.

Functional Group7-Methylindolin-2-one (Alternative)3-Fluoro-7-methylindolin-2-one (Intermediate)3,3-Difluoro-7-methylindolin-2-one (Product)Diagnostic Causality
N-H Stretch ~3190 cm⁻¹~3210 cm⁻¹~3230 cm⁻¹Reduced H-bonding network due to electron withdrawal from the lactam core.
C=O Stretch ~1702 cm⁻¹[2]~1725 cm⁻¹~1750 cm⁻¹[3][4]Strong -I effect increases the C=O force constant ( k ).
C-F Stretch N/A~1050 cm⁻¹1100–1300 cm⁻¹ (Strong)[3]Intense symmetric and asymmetric CF₂ stretching vibrations.
Aromatic C=C ~1620 cm⁻¹~1620 cm⁻¹~1620 cm⁻¹The aromatic core scaffold remains largely unperturbed by C3 substitution.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

For precise determination of the shifted C=O and C-F bands, Attenuated Total Reflectance (ATR) FTIR is the mandatory methodology. Traditional KBr pellet pressing is strongly discouraged for this comparison; KBr is highly hygroscopic, and absorbed atmospheric water produces broad O-H stretching bands that obscure the N-H region and artificially shift the C=O band via hydrogen bonding. ATR ensures the sample is analyzed in its native solid state without matrix interference.

Step-by-Step Methodology
  • System Initialization: Purge the FTIR spectrometer with dry N₂ for 15 minutes to eliminate CO₂ and water vapor interferences.

  • Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the bare, thoroughly cleaned diamond or ZnSe ATR crystal. Causality: A pristine background ensures that ambient atmospheric changes do not create false derivative peaks in the sensitive C=O or C-F regions.

  • Sample Application: Deposit 1–2 mg of solid 3,3-difluoro-7-methylindolin-2-one directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the built-in gauge indicates optimal contact. Causality: Consistent, uniform pressure ensures the evanescent IR wave penetrates the sample adequately, maximizing the signal without fracturing the crystal.

  • Spectral Acquisition: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution. Apply ATR correction algorithms during post-processing to adjust for wavelength-dependent penetration depth.

  • System Validation: The protocol is self-validating if the Signal-to-Noise (S/N) ratio exceeds 100:1 and the baseline remains completely flat in the IR "silent region" between 2000–2500 cm⁻¹.

ATRWorkflow S1 1. System Initialization Purge with N2, collect background S2 2. Sample Application Place 1-2 mg solid on ATR crystal S1->S2 S3 3. Pressure Application Apply uniform pressure via anvil S2->S3 S4 4. Spectral Acquisition Collect 64 scans at 4 cm⁻¹ resolution S3->S4 S5 5. Data Processing Baseline & ATR depth correction S4->S5 S6 6. System Validation Verify S/N > 100:1 & flat 2000-2500 cm⁻¹ baseline S5->S6

Diagram 2: Self-validating ATR-FTIR experimental workflow for oxindole analysis.

Application in Drug Development

When deciding between 7-methylindolin-2-one and 3,3-difluoro-7-methylindolin-2-one, drug development professionals must weigh the synthetic cost against the pharmacological benefits. The difluorinated product offers superior performance in the following areas:

  • Metabolic Blocking: The gem-difluoro group acts as a bioisosteric block, preventing rapid phase I metabolism at the reactive C3 position.

  • Permeability: The strong C-F bonds increase the overall lipophilicity (LogP) of the fragment, enhancing passive membrane permeability.

  • Target Specificity: The altered electron density (evidenced by the IR C=O blue shift) lowers the pKa of the lactam N-H, which can significantly strengthen hydrogen-bond donor interactions within the ATP-binding pocket of target kinases.

References

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - NIH/PMC
  • 16.4: Spectroscopic Properties - Chemistry LibreTexts
  • Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds - The Journal of Organic Chemistry (ACS)
  • Iodide/H2O2 Catalyzed Intramolecular Oxidative Amination for the Synthesis of 3,2′-Pyrrolidinyl Spirooxindoles - PMC

Sources

Validation

A Comparative Guide to the Efficacy of 3,3-difluoro-7-methylindolin-2-one and Standard Oxindole Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxindole Scaffold and the Advent of Fluorination The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxindole Scaffold and the Advent of Fluorination

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and other therapeutic areas.[1][2] Its ability to be readily functionalized allows for the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases.[1] Standard oxindole inhibitors have shown significant efficacy; however, the quest for improved potency, selectivity, and pharmacokinetic properties is perpetual.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[3] In the context of the oxindole scaffold, fluorination at the C3 position is of particular interest. This guide focuses on 3,3-difluoro-7-methylindolin-2-one, a novel derivative, and compares its anticipated efficacy with that of traditional, non-fluorinated oxindole inhibitors.

Structural Comparison and Hypothesized Efficacy

The core difference between 3,3-difluoro-7-methylindolin-2-one and standard oxindole inhibitors lies in the substitutions on the oxindole ring. The gem-difluoro group at the C3 position and the methyl group at the C7 position are expected to confer distinct properties.

G cluster_0 Standard Oxindole Inhibitor cluster_1 3,3-difluoro-7-methylindolin-2-one Standard Oxindole Fluorinated Oxindole Standard Oxindole->Fluorinated Oxindole Structural Modification label_std General Structure label_flu C9H7F2NO

Caption: Core structures of a standard oxindole and 3,3-difluoro-7-methylindolin-2-one.

The Role of 3,3-Difluoro Substitution

The gem-difluoro group at the C3 position is a significant modification. The high electronegativity of fluorine can alter the electronic properties of the oxindole ring, potentially influencing hydrogen bonding interactions with the target protein.[3] Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at this position, a common liability for some C3-substituted oxindoles.[3] This increased metabolic stability may lead to a longer half-life and improved in vivo efficacy.[4]

The Influence of the 7-Methyl Group

The methyl group at the C7 position can also impact the inhibitor's profile. This substitution can provide additional hydrophobic interactions within the kinase binding pocket, potentially increasing potency. The position of this group may also influence the overall conformation of the molecule, which could affect its selectivity for different kinases.

Comparative Efficacy Evaluation: Experimental Protocols

To empirically determine the efficacy of 3,3-difluoro-7-methylindolin-2-one relative to standard oxindole inhibitors, a series of biochemical and cell-based assays should be performed. The following protocols are provided as a guide for researchers.

Biochemical Kinase Inhibition Assay: ADP-Glo™

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by the test compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5]

Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and substrate solution. Prepare serial dilutions of 3,3-difluoro-7-methylindolin-2-one and the standard oxindole inhibitor in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution and 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of a solution containing the substrate and ATP to start the reaction. Incubate for 1 hour at room temperature.

  • Terminate Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) reaction Kinase Reaction (Kinase + Inhibitor Incubation, then add Substrate + ATP) prep->reaction 15 min incubation terminate Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->terminate 1 hr incubation detect Signal Generation (Convert ADP to ATP, Add Kinase Detection Reagent) terminate->detect 40 min incubation read Measure Luminescence (Plate Reader) detect->read 30-60 min incubation analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze G cluster_pathway PDK1/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Oxindole Inhibitor (e.g., 3,3-difluoro-7-methylindolin-2-one) Inhibitor->PDK1 inhibits

Caption: Simplified diagram of the PDK1/Akt signaling pathway targeted by oxindole inhibitors.

Comparative Data Summary

While direct experimental data for 3,3-difluoro-7-methylindolin-2-one is not yet publicly available, the following table provides a hypothesized comparison based on established structure-activity relationships of fluorinated and methylated compounds.

FeatureStandard Oxindole Inhibitor3,3-difluoro-7-methylindolin-2-one (Hypothesized)Rationale for Hypothesis
Potency (IC50) Target-dependentPotentially increasedThe 3,3-difluoro group can enhance binding affinity through altered electronics and the 7-methyl group can provide additional hydrophobic interactions. [3]
Metabolic Stability Variable, potential for oxidation at C3Likely increasedThe C-F bond is highly stable and resistant to metabolic oxidation. [3][4]
Cellular Efficacy (GI50) Varies with cell permeability and target engagementPotentially improvedEnhanced metabolic stability and potentially increased cell permeability due to fluorination may lead to better cellular activity.
Kinase Selectivity Broad or selective depending on substitutionsPotentially alteredThe combination of the 3,3-difluoro and 7-methyl groups could favor binding to a different subset of kinases compared to non-fluorinated analogs.

Conclusion

3,3-difluoro-7-methylindolin-2-one represents a promising evolution of the oxindole scaffold. Based on established principles of medicinal chemistry, the introduction of gem-difluoro and methyl groups is anticipated to enhance its pharmacological properties, including potency and metabolic stability, when compared to standard oxindole inhibitors. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses. Further investigation into the kinase selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. [Link]

  • In Vitro Kinase Inhibition Assays. [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. [Link]

  • Assay Development for Protein Kinase Enzymes. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]

  • Design and synthesis of 2-oxindole based multi-targeted inhibitors of PDK1/Akt signaling pathway for the treatment of glioblastoma multiforme. [Link]

  • Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. [Link]

  • Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. [Link]

  • Oxindole derivatives as inhibitors of TAK1 kinase. [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. [Link]

  • In Silico Screening for Novel Tyrosine Kinase Inhibitors with Oxindole Scaffold as Anti-Cancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. [Link]

  • CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. [Link]

  • Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kinase assays. [Link]

  • Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. [Link]

  • Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. [Link]

  • Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. [Link]

  • 3-Fluorooxindoles from indolin-2-ones by Selectfluor. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. [Link]

  • Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. [Link]

  • Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. [Link]

  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. [Link]

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Safety & Regulatory Compliance

Safety

3,3-Difluoro-7-methylindolin-2-one proper disposal procedures

This guide provides comprehensive, procedurally grounded protocols for the safe handling, segregation, and disposal of 3,3-Difluoro-7-methylindolin-2-one (CAS: 197067-37-1). As a fluorinated indole derivative utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, procedurally grounded protocols for the safe handling, segregation, and disposal of 3,3-Difluoro-7-methylindolin-2-one (CAS: 197067-37-1). As a fluorinated indole derivative utilized in pharmaceutical development and materials science[1], its disposal is governed by strict environmental regulations regarding halogenated organic compounds.

The following protocols are designed for researchers and environmental health and safety (EH&S) professionals operating within legitimate, professionally equipped laboratory environments.

Waste Characterization and Chemical Causality

Before initiating any disposal protocol, the chemical and physical properties of the waste must be evaluated to determine the appropriate waste stream[2].

3,3-Difluoro-7-methylindolin-2-one contains two fluorine atoms at the 3-position of the indole ring[1]. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Consequently, this compound cannot be disposed of via standard non-halogenated waste streams or standard biological treatment facilities.

The Causality of Halogenated Waste Segregation: If fluorinated compounds are incinerated at standard temperatures or without specialized scrubbing equipment, they can undergo incomplete combustion, leading to the generation of highly toxic and corrosive hydrogen fluoride (HF) gas, as well as potential fluorinated dioxins[3]. Therefore, this compound must be strictly classified and segregated as Halogenated Organic Waste to ensure it is routed to a commercial facility equipped with high-temperature rotary kilns and caustic scrubbers[3].

Standard Operating Procedure: Laboratory-Scale Disposal

The overriding principle of laboratory waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[2]. Do not attempt to chemically neutralize or degrade this compound in-house.

Step 1: Satellite Accumulation and Segregation
  • Designate a Container: Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are standard for solid or dissolved organic waste.

  • Strict Segregation: Place the compound (whether as a pure solid, a contaminated filter medium, or dissolved in a solvent) into a container specifically designated for Halogenated Waste [4].

  • Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated solvents (e.g., pure acetone, ethanol) or heavy metals. Mixing increases the volume of waste requiring expensive high-temperature incineration and can trigger incompatible chemical reactions[4].

Step 2: RCRA-Compliant Labeling
  • Immediate Labeling: The container must be immediately labeled with a standardized "Hazardous Waste" tag upon the first drop of waste entering it.

  • Component Detailing: Clearly list "3,3-Difluoro-7-methylindolin-2-one" and any associated solvents (e.g., "Dichloromethane 90%, 3,3-Difluoro-7-methylindolin-2-one 10%") on the label. Do not use abbreviations or chemical structures[4].

  • Hazard Classification: Mark the primary hazards on the tag (e.g., Toxic, Halogenated).

Step 3: Institutional Transfer
  • Volume Limits: Do not exceed the maximum allowable volume for satellite accumulation areas (typically 55 gallons of total waste or 1 quart of acutely hazardous waste, per EPA regulations)[2].

  • EH&S Pickup: Once the container is 80% full, seal it with a secure, vented cap (if gas generation is a risk) and initiate a transfer request to your institutional EH&S department for ultimate transfer to a licensed hazardous waste contractor[4].

Mechanism of Final Destruction

Understanding the ultimate fate of the chemical reinforces the necessity of proper lab-scale segregation. Licensed hazardous waste contractors utilize specific technologies to break the robust C-F bonds safely.

WasteDisposalWorkflow Gen Waste Generation: 3,3-Difluoro-7-methylindolin-2-one Class Characterization: Halogenated Organic Gen->Class Assess Seg Satellite Accumulation: Halogenated Waste Stream Class->Seg Segregate EHS EH&S Transfer & Manifesting Seg->EHS Request Pickup Inc Commercial Incineration: Rotary Kiln (>1000°C) EHS->Inc Transport Scrub Gas Scrubbing: Caustic Neutralization of HF Inc->Scrub Exhaust Gas

Workflow for the segregation and commercial destruction of halogenated organic waste.

Commercial Incineration Parameters: The standard EPA-approved treatment for halogenated organic waste is liquid injection or rotary kiln incineration[3]. The incinerator operates at temperatures exceeding 1,000°C to ensure the complete thermal destruction of the indole ring and the cleavage of the carbon-fluorine bonds. The resulting exhaust gases, which contain hydrogen fluoride (HF), are immediately passed through a caustic scrubber system (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the acid gas into benign fluoride salts before atmospheric release[3].

Quantitative Waste Segregation Guidelines

To ensure compliance and minimize disposal costs, adhere to the following segregation matrix when disposing of 3,3-Difluoro-7-methylindolin-2-one mixtures.

Waste Stream CategoryCompatible Solvents/ChemicalsIncompatible Materials (DO NOT MIX)Disposal Routing
Halogenated Organics Dichloromethane, Chloroform, 3,3-Difluoro-7-methylindolin-2-oneAcetone, Hexane, Strong Acids, Heavy MetalsHigh-Temp Incineration + Scrubbing
Non-Halogenated Organics Ethanol, Methanol, Ethyl AcetateAny fluorinated/chlorinated compoundStandard Solvent Blending/Incineration
Aqueous Waste Water, dilute buffers (pH 5-9)Organics, concentrated acids/basesWastewater Treatment (if permitted)
Solid Debris Contaminated gloves, Kimwipes, filter paperFree-flowing liquids, reactive solidsSolid Hazardous Waste Incineration

Note: Mixing even a small amount of 3,3-Difluoro-7-methylindolin-2-one into a non-halogenated waste carboy converts the entire volume into halogenated waste, significantly increasing the institutional cost and environmental burden of disposal[4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide." UTIA Safety Office. Available at:[Link]

  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications, Dec 1987. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Difluoro-7-methylindolin-2-one

Comprehensive Safety and Operational Guide for Handling 3,3-Difluoro-7-methylindolin-2-one As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than just foll...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,3-Difluoro-7-methylindolin-2-one

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than just following a generic safety data sheet (SDS). It requires a deep understanding of the chemical's physical properties and the mechanistic reasons behind each safety protocol.

This guide provides a self-validating, field-proven operational workflow for handling 3,3-Difluoro-7-methylindolin-2-one (CAS: 197067-37-1) , a critical intermediate used extensively in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1].

Hazard Assessment & Causality

To build a robust safety protocol, we must first understand why this compound presents specific hazards. 3,3-Difluoro-7-methylindolin-2-one (Molecular Weight: 183.15 g/mol ) is a crystalline solid containing a gem-difluoro group and an indole core[1][2]. Based on the toxicological profiles of closely related fluorinated indolin-2-ones, this compound presents several acute risks[3][4]:

  • Respiratory Irritation (H335): As a fine powder, the compound is highly susceptible to aerosolization. Inhalation of these micro-particles introduces lipophilic fluorinated motifs directly to the respiratory epithelium, causing acute inflammation[3][4].

  • Skin and Eye Irritation (H315, H319): The compound acts as a mild electrophile. Contact with the aqueous environment of the cornea or the lipid bilayer of the skin can disrupt cellular membranes, leading to severe irritation[3].

  • Acute Toxicity (H302): The compound is harmful if swallowed, necessitating strict protocols to prevent accidental ingestion via contaminated gloves or surfaces[4].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on the correct selection of PPE. The following matrix details the required equipment and the scientific causality behind each choice.

PPE CategorySpecification / StandardScientific Justification & Causality
Eye Protection Tight-fitting safety goggles (Conforming to EN166 or OSHA 29 CFR 1910.133)[5].Prevents airborne crystalline dust from reacting with the moisture of the eyes, directly mitigating H319 hazards[3][5].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness).Nitrile provides an excellent chemical barrier against lipophilic fluorinated heterocycles, preventing dermal absorption and mitigating H315 hazards[3][5].
Respiratory NIOSH/MSHA N95 or EN 149 Type P2/P3 particulate respirator[5].Mandatory if handling outside a certified fume hood. Filters out fine airborne particulates to prevent respiratory tract inflammation (H335)[3][5].
Body Protection Flame-resistant lab coat; closed-toe shoes.Minimizes electrostatic charge buildup (which causes powder dispersion) and protects personal clothing from micro-contamination[6][7].

Operational Workflow: Step-by-Step Handling Protocol

This methodology ensures that the chemical remains contained from the moment the bottle is opened until the reaction is sealed.

Step 1: Environmental Preparation Always conduct operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm. Ensure the local exhaust ventilation is active before opening the primary container[7][8].

Step 2: Static Mitigation Fluorinated powders inherently hold electrostatic charges, causing them to "jump" from spatulas. Use an anti-static weighing gun (e.g., Zerostat) on your weighing boat and metal spatula to neutralize charges before dispensing[6].

Step 3: Weighing & Transfer Carefully weigh the required amount of 3,3-Difluoro-7-methylindolin-2-one. Avoid rapid, sweeping movements that generate air currents. Transfer the solid directly into the reaction vessel[8].

Step 4: Solubilization Add the appropriate reaction solvent (e.g., DMF, DMSO, or DCM) slowly down the side of the vessel to prevent dust kick-up. Immediately reseal the primary chemical container to prevent moisture ingress, which can degrade the reagent[6].

Step 5: Decontamination Wipe down the analytical balance and fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol) to capture any invisible micro-dust. Dispose of the wipe as hazardous waste.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required.

  • Immediate Containment: Evacuate non-essential personnel from the immediate area. Do not dry sweep , as mechanical sweeping will aerosolize the hazardous powder[7][8].

  • Cleanup Protocol: Don full PPE (including a respirator). Cover the spill with a damp absorbent pad to suppress dust, or use a HEPA-filtered vacuum explicitly dedicated to chemical spills[6][8].

  • Waste Disposal: Collect all contaminated materials (wipes, weighing boats, and compromised PPE) into a clearly labeled, sealable hazardous waste container. Because the compound contains fluorine atoms, it must be segregated and disposed of strictly as Halogenated Organic Waste in compliance with local environmental regulations[5][7].

Workflow Visualization

G Start Initiate Handling Procedure PPE Don Required PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing & Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill Contain Evacuate & Contain (Damp Wipe / HEPA Vac) Spill->Contain Yes Success Experiment Proceeds Safely Spill->Success No Dispose Dispose as Halogenated Waste Contain->Dispose Success->Dispose Waste Generation

Workflow for the safe handling and spill response of 3,3-Difluoro-7-methylindolin-2-one.

References

  • Buy 3,3-Difluoro-7-methylindolin-2-one (EVT-12042214) . EvitaChem. 1

  • 3,3-Difluoro-7-methylindolin-2-one . BidePharm. 2

  • 5-Fluoroindolin-2-one Safety Information . Sigma-Aldrich.3

  • Safety Data Sheet: (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride . Combi-Blocks. 6

  • Safety Data Sheet: (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride . Kishida Chemical.7

  • SAFETY DATA SHEET: 2-Fluoroaniline . Fisher Scientific. 5

  • SAFETY DATA SHEET: 1,2-Indandione . TCI Chemicals. 8

  • 6-Bromo-3,3-difluoroindolin-2-one Hazard Information . BLD Pharm. 4

Sources

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